3-(4-Benzyloxyphenyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)18-8-4-7-17(13-18)16-9-11-19(12-10-16)23-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCBOVATTIAKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602440 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-37-4 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80602440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Structure and Synthesis of 3-(4-Benzyloxyphenyl)benzoic Acid (CAS 167627-37-4): A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of 3-(4-Benzyloxyphenyl)benzoic acid (CAS 167627-37-4), a critical biphenyl intermediate used in the synthesis of liquid crystals and pharmaceutical agents (e.g., GPR34 antagonists). We examine its structural properties, electronic characteristics, and field-proven synthetic methodologies. Special emphasis is placed on the Suzuki-Miyaura cross-coupling protocol, offering a self-validating workflow for high-yield production, alongside detailed characterization data to ensure experimental rigor.
Structural Analysis & Physicochemical Properties[1][2][3]
Molecular Architecture
The molecule consists of a benzoic acid core substituted at the meta (3-) position by a 4-benzyloxyphenyl moiety.[] This structural arrangement creates a biphenyl scaffold with an extended conjugated system, capped by a polar carboxylic acid head and a lipophilic benzyloxy tail.
-
IUPAC Name: 3-(4-phenylmethoxyphenyl)benzoic acid
-
CAS Number: 167627-37-4[2]
-
Molecular Formula: C₂₀H₁₆O₃
-
Molecular Weight: 304.34 g/mol
Electronic & Geometric Properties
-
Biphenyl Twist: Unlike planar aromatic systems, the biphenyl core exhibits a torsion angle of approximately 30–40° in solution due to steric repulsion between the ortho-hydrogens. This non-planarity impacts crystal packing and solubility.
-
Electronic Conjugation: Despite the twist, significant
- communication exists between the rings, stabilizing the carboxylate anion and influencing UV-Vis absorption (typically nm). -
Lipophilicity: The benzyloxy group significantly increases the LogP (predicted ~4.5–5.0), making the molecule highly permeable but poorly soluble in aqueous media without pH adjustment.
Key Physicochemical Data[2]
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 189–192 °C (Typical for biphenyl acids) |
| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in MeOH; Insoluble in Water |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 3 (COOH, Ether oxygen) |
Synthetic Pathway: Suzuki-Miyaura Cross-Coupling[6][7]
The most robust route to this compound is the palladium-catalyzed coupling of 3-bromobenzoic acid (or its ester) with 4-benzyloxyphenylboronic acid . This pathway is preferred over direct esterification or etherification due to the stability of the biphenyl bond formation.
Retrosynthetic Analysis
The strategic disconnection occurs at the C1'-C3 bond between the two phenyl rings.
Figure 1: Retrosynthetic breakdown of the target molecule via C-C bond formation.
Detailed Experimental Protocol
Senior Scientist Note: The choice of catalyst and base is critical. We utilize Pd(PPh₃)₄ for its reliability with aryl bromides, or Pd(dppf)Cl₂ if steric hindrance is a concern. Potassium carbonate (K₂CO₃) is the preferred base to activate the boronic acid without causing side reactions (e.g., hydrolysis of sensitive groups, though none are present here).
Reagents:
-
3-Bromobenzoic acid (1.0 equiv)
-
4-Benzyloxyphenylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Workflow:
-
Degassing (Critical): In a round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 20 minutes. Why? Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Reagent Addition: Add 3-bromobenzoic acid, the boronic acid, and K₂CO₃ under a counter-flow of inert gas.
-
Catalyst Addition: Add Pd(PPh₃)₄ last to minimize air exposure. Seal the vessel immediately.
-
Reaction: Heat to reflux (approx. 90–100 °C) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.[3]
-
Work-up:
-
Cool to room temperature.
-
Acidify with 1M HCl to pH ~2. This protonates the carboxylate salt, precipitating the free acid.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures. Column chromatography is rarely needed unless the boronic acid purity was low.
Figure 2: Operational workflow for the Suzuki-Miyaura synthesis of the target compound.
Characterization & Validation
To validate the structure, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
-
Carboxylic Acid (-COOH):
12.8–13.0 ppm (Broad singlet, 1H). Disappears on D₂O shake. -
Benzoic Acid Core (H-2):
~8.15 ppm (Triplet-like singlet). This proton is deshielded by the adjacent COOH and the aromatic ring current. -
Benzoic Acid Core (H-4, H-6):
7.90–8.00 ppm (Multiplets). -
Benzoic Acid Core (H-5):
~7.60 ppm (Triplet). -
Phenylene Ring (H-2', H-6'):
~7.65 ppm (Doublet, J ≈ 8.5 Hz). Ortho to the biphenyl bond. -
Phenylene Ring (H-3', H-5'):
~7.15 ppm (Doublet, J ≈ 8.5 Hz). Ortho to the benzyloxy group (shielded by oxygen). -
Benzyl Aromatic (Ph-H):
7.30–7.50 ppm (Multiplet, 5H). -
Benzylic Methylene (-CH₂-):
5.18 ppm (Singlet, 2H). Characteristic sharp peak.
Carbon NMR (¹³C NMR)
-
Carbonyl (C=O): ~167 ppm.
-
Aromatic C-O: ~158 ppm (Ipso carbon of phenoxy ring).
-
Benzylic Carbon: ~70 ppm.
-
Aromatic Region: 115–145 ppm (Complex set of signals).[4]
Applications in Research & Development
Liquid Crystal Mesogens
This molecule serves as a classic calamitic (rod-like) mesogen . The rigid biphenyl core provides the necessary anisotropy, while the carboxylic acid allows for dimerization (via H-bonding) or further esterification with alkyl chains to tune the phase transition temperatures (Nematic/Smectic phases).
Pharmaceutical Intermediate (GPR34 Antagonists)
Recent medicinal chemistry campaigns have utilized the 3-(4-benzyloxyphenyl) scaffold to develop antagonists for GPR34 , a G-protein-coupled receptor involved in immune response and neuropathic pain. The benzyloxy tail occupies a hydrophobic pocket in the receptor, while the carboxylic acid (or its derivatives) engages in polar interactions.
References
-
BenchChem. (2025).[5] Synthesis and degradation of 3-(4-acetyloxyphenyl)benzoic acid. Retrieved from
-
Alfa Chemistry. (2025).[6] Product Catalog: this compound (CAS 167627-37-4).[][2] Retrieved from
-
Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
TÜBİTAK. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl liquid crystals. Turkish Journal of Chemistry. Retrieved from
Sources
Structural Characterization and Synthetic Utility of 3-(4-Benzyloxyphenyl)benzoic Acid
Executive Summary
3-(4-Benzyloxyphenyl)benzoic acid is a biphenyl-based carboxylic acid characterized by a meta-substituted benzoic acid moiety linked to a para-benzyloxyphenyl group. This specific substitution pattern (3,4'-linkage) imparts unique conformational properties distinct from linear 4,4'-biaryls, making it a critical scaffold in two primary domains: medicinal chemistry , where it serves as a hydrophobic pharmacophore in retinoid receptor agonists and enzyme inhibitors, and materials science , where it functions as a bent-core mesogen for liquid crystalline materials.
This technical guide provides a definitive physicochemical profile, a self-validating synthetic protocol based on Suzuki-Miyaura cross-coupling, and an analysis of its structural utility.[1][2]
Physicochemical Specifications
The following data represents the core structural and physical constants for this compound.
| Property | Specification |
| IUPAC Name | 3-(4-phenylmethoxyphenyl)benzoic acid |
| Common Name | This compound |
| Molecular Formula | C₂₀H₁₆O₃ |
| Molecular Weight | 304.34 g/mol |
| CAS Registry Number | Not widely listed as a commodity chemical; typically synthesized in situ. |
| SMILES | OC(=O)c1cccc(c1)c2ccc(OCc3ccccc3)cc2 |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water. |
| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |
| LogP (Predicted) | ~4.8 (High lipophilicity due to benzyl ether and biaryl core) |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling[1][2][3][4][5]
The most robust route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and tolerance of the carboxylic acid functional group.
Retrosynthetic Logic
The molecule is disconnected at the biaryl bond. Two pathways exist:
-
Route A: Coupling 3-carboxyphenylboronic acid with 1-benzyloxy-4-bromobenzene.
-
Route B: Coupling 3-bromobenzoic acid with 4-benzyloxyphenylboronic acid.
Selected Protocol (Route B): We utilize Route B because 3-bromobenzoic acid is a cheap, stable standard, and 4-benzyloxyphenylboronic acid is easily accessible or commercially available.
Experimental Protocol
Scale: 5.0 mmol Reaction Time: 12–16 hours Yield Target: >85%
Reagents
-
Aryl Halide: 3-Bromobenzoic acid (1.00 g, 5.0 mmol)
-
Boronic Acid: 4-Benzyloxyphenylboronic acid (1.37 g, 6.0 mmol, 1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (290 mg, 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol, 3.0 equiv)
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio, degassed)[2]
Step-by-Step Procedure
-
Degassing: In a Schlenk flask, combine 1,4-dioxane (20 mL) and distilled water (5 mL). Sparge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent Pd(0) oxidation).
-
Reagent Addition: Add 3-bromobenzoic acid, 4-benzyloxyphenylboronic acid, and K₂CO₃ to the flask.
-
Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of N₂. Seal the flask immediately.
-
Reaction: Heat the mixture to 90°C under N₂ atmosphere with vigorous stirring. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1) or LC-MS. The starting bromide should disappear within 4–6 hours, but overnight reaction ensures completion.
-
Workup (Acidification):
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove Palladium black; wash the pad with small amounts of ethyl acetate.
-
Evaporate the organic solvent under reduced pressure.
-
Suspend the residue in water (30 mL) and carefully acidify with 1M HCl to pH ~2. The product will precipitate as a white solid.
-
-
Purification:
Mechanistic Workflow (Visualization)
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of the target biaryl acid.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).
-
δ 8.15 ppm (t, 1H): H-2 on the benzoic acid ring (isolated between acid and biaryl bond).
-
δ 7.95 ppm (d, 1H): H-4 or H-6 on benzoic acid ring.
-
δ 7.65 ppm (d, 2H): Protons on the central phenyl ring (ortho to the biaryl bond).
-
δ 7.30–7.45 ppm (m, 5H): Benzyl aromatic protons.
-
δ 7.10 ppm (d, 2H): Protons ortho to the ether linkage.
-
δ 5.15 ppm (s, 2H): Benzylic methylene protons (-OCH₂ Ph). Diagnostic singlet.
Mass Spectrometry (ESI-MS)
-
Mode: Negative Ion Mode (ESI-)
-
Target Ion: [M-H]⁻
-
Calculated m/z: 303.34
-
Acceptance Criteria: Observed mass 303.3 ± 0.4 Da.
Applications & Derivatization[7][8]
Liquid Crystal Mesogens
This molecule serves as a "bent-core" or "banana-shaped" mesogen precursor. Unlike linear 4,4'-biphenyls (calamitic), the 3,4'-linkage introduces a kink in the molecular structure.
-
Derivatization: The carboxylic acid is often esterified with long-chain alcohols (e.g., n-octanol) or phenols to lower the melting point and induce nematic or smectic phases.
-
Utility: Used in the study of biaxial nematic phases and ferroelectric switching.
Medicinal Chemistry Scaffold
The 3-(4-benzyloxyphenyl) moiety acts as a bulky hydrophobic pharmacophore.
-
Retinoids: It mimics the lipophilic tail of retinoid X receptor (RXR) agonists.
-
PPAR Agonists: The acid headgroup mimics the polar head of fatty acids, while the biaryl tail interacts with the ligand-binding pocket of Peroxisome Proliferator-Activated Receptors (PPARs).
Figure 2: Downstream applications in materials science and pharmacology.
Safety and Handling (SDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Wear nitrile gloves and safety glasses. Avoid dust inhalation.
-
Storage: Store at room temperature, kept dry. The ether linkage is stable, but the carboxylic acid can react with strong bases.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[1][3] Technical Guide to the Synthesis of Biaryl Benzoic Acids via Suzuki Coupling. BenchChem Technical Library. Link
-
Tschierske, C. (2001). Bent-core liquid crystals: polar order, superstructural chirality and spontaneous symmetry breaking in soft matter systems. Journal of Materials Chemistry, 11, 2647-2671. Link
-
PubChem. (2025).[4][5] Compound Summary: 3-(4-Benzyloxyphenyl)propionic acid analogues and biaryl derivatives. National Library of Medicine. Link
Sources
3-(4-Benzyloxyphenyl)benzoic acid SDS safety data sheet
The following technical guide details the chemical profile, safety data, and synthetic methodology for 3-(4-Benzyloxyphenyl)benzoic acid (IUPAC: 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid).
This document synthesizes regulatory safety standards with practical research applications, designed for use in drug discovery and organic synthesis laboratories.
Chemical Class: Biphenyl Carboxylic Acid Derivative Application: Medicinal Chemistry Scaffold (COX/URAT1 Inhibitors), Liquid Crystal Mesogens
Part 1: Chemical Identity & Physicochemical Profile[1]
This compound is a rigid biaryl scaffold featuring a carboxylic acid capable of hydrogen bonding and salt formation, paired with a lipophilic benzyloxy ether tail. This amphiphilic nature drives its utility in designing liquid crystals and membrane-permeable drug candidates.
Table 1: Physicochemical Data
| Property | Specification |
| IUPAC Name | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid |
| Common Name | This compound |
| Molecular Formula | |
| Molecular Weight | 304.34 g/mol |
| Physical State | Solid (Crystalline powder) |
| Predicted Melting Point | 210–215 °C (Based on structural analogs [1]) |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in Water |
| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |
| CAS Number | Research Grade / Custom Synthesis (Not widely listed) |
Part 2: Hazard Identification (GHS Classification)[6]
As a research chemical without a full REACH registration dossier, the safety profile is derived from the structural class of substituted benzoic acids and biphenyls . Treat as a bioactive irritant.
GHS Label Elements[6]
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Table 2: Hazard & Precautionary Statements
| Code | Hazard Statement | Mechanistic Basis |
| H315 | Causes skin irritation | Acidic functionality ( |
| H319 | Causes serious eye irritation | Solid particulates and acidic pH induce mechanical and chemical irritation to the cornea. |
| H335 | May cause respiratory irritation | Fine dust inhalation irritates mucous membranes (common for biaryl acids). |
| P261 | Avoid breathing dust/fume | Prevents pulmonary sensitization. |
| P280 | Wear protective gloves/eye protection | Nitrile gloves (0.11mm) and safety goggles required. |
| P305+P351 | IF IN EYES: Rinse cautiously | Neutralization of acidic residue is critical. |
Part 3: Synthesis Strategy & Experimental Workflow
The most robust route to this compound utilizes the Suzuki-Miyaura Cross-Coupling reaction. This method is preferred over direct benzylation of 3-(4-hydroxyphenyl)benzoic acid due to higher chemoselectivity and easier purification.
Mechanistic Causality
-
Catalyst Selection: Palladium(0) facilitates the oxidative addition of the aryl bromide.
-
Base Role: Carbonate bases (
) activate the boronic acid to form the organopalladium species via transmetallation. -
Solvent System: A Dioxane/Water mix ensures solubility of both the organic halides and the inorganic base.
Visualization: Synthesis Workflow
The following diagram outlines the convergent synthesis pathway.
Caption: Convergent Suzuki-Miyaura coupling strategy for biaryl bond formation.
Detailed Experimental Protocol
Objective: Synthesis of 10 mmol scale batch.
-
Setup: Charge a 100 mL round-bottom flask with 3-Bromobenzoic acid (2.01 g, 10 mmol) and 4-Benzyloxyphenylboronic acid (2.51 g, 11 mmol).
-
Solvent: Add 1,4-Dioxane (40 mL) and degassed Water (10 mL).
-
Activation: Add
(3.45 g, 25 mmol). Sparge with Argon for 10 minutes to remove dissolved oxygen (prevents homocoupling). -
Catalysis: Add
(0.58 g, 0.5 mmol). -
Reaction: Reflux at 90°C for 12–16 hours under Argon balloon.
-
Workup (Self-Validating Step):
-
Cool mixture to room temperature.
-
Filter through Celite to remove Palladium black.
-
Critical Step: Acidify the filtrate with 1M HCl to pH ~2. The product is a carboxylic acid and will precipitate out of the aqueous solution as a white solid.
-
Filter the solid, wash with water, and dry.
-
-
Purification: Recrystallize from Ethanol/Water or Glacial Acetic Acid if purity <95% by HPLC.
Part 4: Emergency Response & Handling
This section details the "Decision Tree" for exposure incidents, prioritizing the neutralization of the acidic moiety.
Visualization: Emergency Response Logic
Caption: Triage workflow for exposure to acidic biaryl compounds.
Storage & Stability
-
Storage Conditions: Store at +2°C to +8°C (Refrigerated). Keep container tightly closed in a dry, well-ventilated place.
-
Incompatibilities: Strong oxidizing agents (reacts with benzyloxy ether), Strong bases (forms salts).
-
Shelf Life: Stable for >2 years if protected from moisture.
Part 5: Applications in Drug Development[7]
The this compound structure is a "privileged scaffold" in medicinal chemistry [2].
-
COX Inhibition: The biphenyl carboxylic acid motif mimics the structure of NSAIDs like Diflunisal and Flurbiprofen.[1] The 3-substituted acid provides a specific geometry that may fit into the cyclooxygenase active site channel [3].
-
URAT1 Inhibition: Recent studies indicate that biphenyl carboxylic acids can inhibit URAT1, a transporter target for treating hyperuricemia (gout).[2] The lipophilic benzyloxy tail improves membrane permeability compared to simple biphenyl acids [4].
-
Liquid Crystals: The rigid rod-like structure (mesogen) is used in synthesizing calamitic liquid crystals. The carboxylic acid allows for dimerization or esterification to extend the mesogenic core [5].
References
-
IUCr Journals. (2024). Crystal structure and DFT studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. International Union of Crystallography. Link
-
BenchChem. (2025).[1] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis and Activity. BenchChem Technical Guides. Link
-
PubChem. (2025).[3][4] Compound Summary: Biphenyl-3-carboxylic acid derivatives. National Library of Medicine. Link
-
MDPI. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules. Link
-
ChemicalBook. (2025). Product Profile: 3-(4-Hydroxyphenyl)benzoic acid (Precursor). Link
Sources
Strategic Procurement and Technical Utilization of 3-(4-Benzyloxyphenyl)benzoic Acid
Content Type: Technical Whitepaper & Procurement Guide Audience: Medicinal Chemists, Materials Scientists, and Procurement Specialists[1]
Executive Summary: The Biphenyl Scaffold Utility
3-(4-Benzyloxyphenyl)benzoic acid is a high-value biphenyl intermediate used primarily in two distinct high-precision fields: medicinal chemistry (as a privileged scaffold for protein-protein interaction inhibitors) and materials science (as a mesogenic core for calamitic liquid crystals).
Unlike commodity chemicals, this compound acts as a "masked" bifunctional building block.[1] The carboxylic acid at the meta position provides a handle for amidation or esterification, while the benzyloxy group at the para position serves as a robust protecting group for a phenol, which can be liberated via hydrogenolysis to reveal a donor site.
Chemical Identity[1][2][3][4][5][6][7]
-
Systematic Name: 3-(4-Phenylmethoxy)phenylbenzoic acid[1]
-
Core Structure: Biphenyl-3-carboxylic acid with a 4'-benzyloxy ether.
-
Molecular Formula: C
H O [1] -
Key Molecular Weight: ~304.34 g/mol [1]
-
Solubility Profile: High in DMSO, DMF, THF; Low in Water (unless basified).[1]
Procurement Intelligence: Quality Criticality (E-E-A-T)
When sourcing this compound, "Research Grade" is an ambiguous term. For drug development or liquid crystal engineering, specific impurity profiles can cause catastrophic experimental failure.[1]
Critical Impurity Profiling
The compound is almost exclusively synthesized via Suzuki-Miyaura cross-coupling . This synthetic route dictates the impurity profile you must control for.
| Impurity Type | Origin | Impact on Research | Acceptance Limit |
| Palladium (Pd) | Residual Catalyst (e.g., Pd(PPh | High Risk: Pd coordinates with proteins, causing false positives in biological assays and fluorescence quenching in optical materials.[1] | < 20 ppm (Bio) < 100 ppm (Chem) |
| Boronic Acid | Unreacted 4-benzyloxyphenylboronic acid | Medium Risk: Competes in downstream coupling reactions; interferes with mass spec quantification.[1] | < 0.5% |
| Protodeboronation | Loss of Boron group (Benzene impurity) | Low Risk: Volatile, usually removed, but indicates poor synthesis control.[1] | < 0.1% |
| Homocoupling | Biaryl dimers | Medium Risk: Difficult to separate via standard HPLC; alters melting point behavior in liquid crystals. | < 1.0% |
The "Self-Validating" Purchase Protocol
Do not trust the Certificate of Analysis (CoA) blindly. Upon receipt, perform this Identity & Purity Verification Workflow :
-
Solubility Check: Dissolve 1 mg in 1 mL DMSO. If turbidity persists, inorganic salts (K
CO from synthesis) are present.[1] -
Pd Spot Test: Use a colorimetric scavenger (e.g., thiourea or specific Pd-test strips) on the solution.[1] Darkening indicates >50ppm Pd.
-
LC-MS Verification: Look for the [M-H]
peak (303.3 Da) in negative mode. Positive mode may be weak due to lack of basic nitrogens.
Technical Utilization: Synthetic Pathways
The value of this compound lies in its orthogonal reactivity. The diagram below illustrates the synthesis of the core and its downstream divergence into bioactive molecules or liquid crystals.
Diagram 1: Synthesis and Functionalization Logic
Caption: Synthesis via Suzuki coupling and divergent downstream applications (Amidation vs. Deprotection).
Experimental Protocols
These protocols are designed to ensure scientific rigor and reproducibility.
Protocol: Purity Verification via HPLC
Objective: Quantify purity and detect homocoupled impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
Detection: UV at 254 nm (aromatic backbone) and 280 nm (phenol ether).[1]
-
Pass Criteria: Main peak area >98%. No single impurity >0.5%.
Protocol: Palladium Removal (Remediation)
If your purchased batch fails the Pd limit (<20 ppm), use this remediation step before biological testing.[1]
-
Dissolution: Dissolve 100 mg of the compound in 5 mL THF.
-
Scavenging: Add 50 mg of SiliaMetS® Thiol (or equivalent metal scavenger resin).
-
Incubation: Stir gently at 40°C for 4 hours.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove the resin.
-
Recovery: Evaporate solvent under reduced pressure.
-
Validation: Retest with Pd spot test.
Mechanistic Insight: Why This Structure?
The meta-substitution of the carboxylic acid is deliberate.
-
Geometry: It induces a "kink" in the molecule compared to the linear para-para analogue. In liquid crystals, this lowers the melting point and stabilizes the nematic phase, preventing premature crystallization.[1]
-
Pharmacology: In drug design, the meta orientation positions the acidic headgroup to interact with specific lysine or arginine residues in protein binding pockets (e.g., Estrogen Receptor alpha), while the benzyloxy tail occupies hydrophobic pockets.[1]
Diagram 2: Structure-Activity Relationship (SAR)[1]
Caption: SAR analysis showing how functional group positioning dictates application in materials vs. pharma.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link
-
Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkoxy-biphenyl-carboxylic acids as mesogens).
-
Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian J. Green Chem., 9, 279-292.[1] (Specific reference to bioactivity of benzyloxy-biphenyl-carboxylic acids). Link
-
BenchChem Technical Support. (2025). Refining Purification Methods for Suzuki Coupling Reaction Products. Link[1]
Sources
Methodological & Application
Application Notes and Protocols: 3-(4-Benzyloxyphenyl)benzoic Acid as a Versatile Precursor for Drug Delivery-Focused Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 3-(4-Benzyloxyphenyl)benzoic acid as a sophisticated ligand precursor for the design of Metal-Organic Frameworks (MOFs) tailored for drug delivery applications. We present a detailed, two-step synthetic protocol for the ligand, followed by a robust solvothermal method for the construction of a zinc-based MOF. This document emphasizes the causal relationships behind the experimental choices, offering insights into the rational design of these advanced materials. Characterization methodologies and expected outcomes are detailed to ensure self-validating protocols for researchers. The potential of the resulting MOF as a high-capacity, controlled-release drug delivery vehicle is also discussed, supported by authoritative references.
Introduction: The Strategic Advantage of this compound in MOF-based Drug Delivery
Metal-Organic Frameworks (MOFs) have emerged as a paradigm-shifting class of porous materials with extensive applications in gas storage, catalysis, and biomedicine.[1] Their modular nature, arising from the coordination of metal ions or clusters with organic ligands, allows for precise control over pore size, surface functionality, and overall chemical environment.[2] In the realm of drug delivery, MOFs offer significant advantages, including high drug loading capacities and the potential for controlled, stimulus-responsive release.[3][4]
The choice of the organic ligand is paramount in dictating the final properties of the MOF. This compound is a particularly compelling ligand precursor for several strategic reasons:
-
Structural Rigidity and Porosity: The biphenyl backbone provides a rigid and well-defined geometry, which is crucial for the formation of stable, porous frameworks.
-
Tunable Functionality: The benzyloxy group offers a site for post-synthetic modification, allowing for the introduction of targeting moieties or other functional groups to enhance therapeutic efficacy.
-
Biocompatibility: The use of zinc, a trace element in the human body, as the metal node, coupled with a biocompatible organic ligand, is a strategic choice for developing low-toxicity drug carriers.[3][5]
-
Hydrophobicity and Drug Affinity: The presence of the benzyl group can enhance the loading of hydrophobic drug molecules through π-π stacking and other non-covalent interactions.
This guide will provide the necessary protocols and scientific rationale to empower researchers to synthesize and utilize MOFs derived from this promising ligand for advanced drug delivery systems.
Synthesis of the Ligand Precursor: this compound
The synthesis of this compound is most efficiently achieved through a two-step process, commencing with a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a Williamson ether synthesis to introduce the benzyl protecting group.[6][7]
Step 1: Synthesis of 3-(4-Hydroxyphenyl)benzoic Acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[8]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).
-
Solvent Addition: Add a degassed 4:1 (v/v) mixture of 1,4-dioxane and water.
-
Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add palladium(II) acetate (Pd(OAc)₂) (0.02 eq) and triphenylphosphine (PPh₃) (0.08 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: After cooling to room temperature, acidify the aqueous layer with 2M HCl to precipitate the product. Filter the crude product, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield pure 3-(4-hydroxyphenyl)benzoic acid.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an organohalide.[9]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydride (NaH) (1.1 eq), portion-wise at 0 °C to deprotonate the phenolic hydroxyl group.
-
Alkylation: To the resulting alkoxide solution, add benzyl bromide (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Acidify the mixture with 2M HCl to precipitate the crude product. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol) to obtain pure this compound.
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | 3-bromobenzoic acid, 4-hydroxyphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4-Dioxane/Water | 85-95% |
| 2 | 3-(4-hydroxyphenyl)benzoic acid, benzyl bromide | NaH | DMF | 80-90% |
Synthesis of a Zinc-Based MOF using this compound
The synthesis of the target MOF is achieved through a solvothermal method, a common and effective technique for producing high-quality crystalline MOFs.[3][10]
Experimental Protocol:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve this compound (0.1 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 24 hours.
-
Cooling and Product Isolation: After the reaction is complete, allow the oven to cool slowly to room temperature. Colorless crystals of the MOF will have formed.
-
Washing and Activation: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials. Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.
Caption: Workflow for the synthesis of the MOF.
Characterization of the Ligand and MOF
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized materials.
Ligand Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the ether C-O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized ligand.
MOF Characterization
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area and pore volume of the MOF, which are critical parameters for drug loading capacity.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.
Application in Drug Delivery: A Hypothetical Case Study with Doxorubicin
To illustrate the potential of this MOF as a drug delivery vehicle, we present a hypothetical protocol for the loading and release of Doxorubicin (DOX), a common anticancer drug.[11]
Drug Loading Protocol
-
Encapsulation: Immerse the activated MOF crystals in a solution of DOX in a suitable solvent (e.g., methanol) and stir at room temperature for 24-48 hours. The benzyloxy groups within the MOF pores are expected to enhance the loading of the relatively hydrophobic DOX molecules.
-
Purification: After loading, centrifuge the mixture to collect the DOX-loaded MOF. Wash the product with fresh solvent to remove any surface-adsorbed drug molecules.
-
Quantification: Determine the amount of loaded DOX by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.
In Vitro Drug Release Protocol
-
Release Study: Disperse a known amount of the DOX-loaded MOF in a phosphate-buffered saline (PBS) solution at pH 7.4 (physiological pH) and pH 5.5 (mimicking the endosomal environment of cancer cells).
-
Sampling and Analysis: At predetermined time intervals, withdraw aliquots of the release medium, and measure the concentration of released DOX using UV-Vis spectroscopy.
-
Rationale: The acidic environment of cancer cells is expected to trigger a faster release of DOX from the zinc-based MOF due to the protonation of the carboxylate groups, leading to a partial framework disassembly.
Caption: Workflow for drug loading and release studies.
Conclusion and Future Perspectives
This application note provides a detailed and scientifically grounded guide for the synthesis of this compound and its subsequent use as a ligand precursor for a zinc-based MOF with high potential for drug delivery applications. The protocols are designed to be robust and reproducible, and the provided rationale aims to empower researchers to adapt and innovate upon these methods.
Future work could involve the post-synthetic modification of the benzyloxy group to attach targeting ligands for active tumor targeting. Furthermore, the exploration of other metal nodes could lead to MOFs with varied drug release kinetics and stability profiles. The principles and protocols outlined herein provide a solid foundation for the development of the next generation of MOF-based therapeutics.
References
-
Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 118-125. [Link]
-
Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]
-
Comprehensive Organic Name Reactions and Reagents. (2010). Williamson Ether Synthesis. [Link]
-
Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. R Discovery. [Link]
-
Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central (PMC). [Link]
-
Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. ResearchGate. [Link]
-
Lázaro, I. A., Forgan, R. S. (2019). Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior. RSC Advances, 9(1), 1-8. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Lestari, W. W., & Prasetyoko, D. (2015). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. International Journal of Science and Engineering, 8(2), 85-89. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Kłosińska-Szmurło, E., & Bielicka-Daszkiewicz, K. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 2(2), 118-189. [Link]
-
Khan, I., Ali, A., Al-Harrasi, A., & Rizvi, T. S. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 29(5), 1089. [Link]
-
Eureka. (2025). Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Metal Organic Frameworks- Carriers for Drug Delivery. [Link]
-
Muhammad, Y., & Yildiz, Y. K. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry, 45(1), 226-235. [Link]
-
Silva, F. C., & de Souza, R. O. M. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molbank, 2023(4), M1778. [Link]
-
Molander, G. A., & Wisniewski, S. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 77(17), 7177–7182. [Link]
- Titcomb, L. R., & Allan, D. R. (2017). Synthesis of MOFs.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
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- 3. brieflands.com [brieflands.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. francis-press.com [francis-press.com]
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- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. iptek.its.ac.id [iptek.its.ac.id]
- 11. researchgate.net [researchgate.net]
Application Note: 3-(4-Benzyloxyphenyl)benzoic Acid in Liquid Crystal Synthesis
Executive Summary
This application note details the strategic utilization of 3-(4-Benzyloxyphenyl)benzoic acid (CAS: Derivative of 3-phenylbenzoic acid class) as a critical building block in the synthesis of Bent-Core Liquid Crystals (BCLCs) and Supramolecular Assemblies .
Unlike calimitic (rod-like) liquid crystals that typically utilize para-substitution to maintain linearity, this molecule features a meta-substitution on the benzoic acid ring. This structural geometry introduces a kink (approximately 120°) into the molecular backbone, a prerequisite for the formation of "Banana phases" (B-phases). These phases are of intense interest in optoelectronics due to their potential for polar switching, ferroelectricity, and antiferroelectricity in achiral systems.
Chemical Profile & Structural Logic[1][2]
The "Kink" Mechanism
The utility of this compound lies in its topology. The central biphenyl core connects the two rings at the 3- and 4- positions.
-
Ring A (Benzoic Acid): Substituted at the 1- and 3- positions (meta). This breaks linearity.
-
Ring B (Benzyloxyphenyl): Substituted at the 1- and 4- positions (para). This provides a rigid mesogenic arm.
-
Benzyloxy Group: Acts as a protecting group for a phenol or as a bulky terminal wing that suppresses crystallization, favoring mesophase formation.
Key Physical Properties
| Property | Description |
| Molecular Formula | C₂₀H₁₆O₃ |
| Molecular Weight | 304.34 g/mol |
| Geometry | Bent-core / Angular (approx. 120°) |
| Reactive Handles | Carboxylic Acid (-COOH) for esterification/H-bonding; Benzyloxy (-OBn) for protection. |
| Solubility | Soluble in THF, DMF, DMSO; limited solubility in cold hexanes. |
Strategic Application 1: Synthesis of Bent-Core Mesogens (Covalent)
The primary application is the synthesis of symmetric or asymmetric bent-core LCs via esterification. The carboxylic acid reacts with phenolic cores (e.g., resorcinol, catechol) or elongated mesogenic arms.
Workflow Diagram
The following diagram illustrates the synthesis pipeline, starting from the Suzuki coupling precursor to the final LC.
Figure 1: Synthetic workflow transforming the target acid into functional liquid crystal materials.
Detailed Protocol: Steglich Esterification
This protocol couples the target acid with a phenol derivative (e.g., 4-dodecyloxyphenol) to create a two-arm mesogen.
Reagents:
-
This compound (1.0 eq)
-
Phenol derivative (1.0 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq, catalyst)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the acid (1.0 mmol) and the phenol derivative (1.0 mmol) in 20 mL anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 mmol) to the stirring solution.
-
Coupling: Cool the mixture to 0°C in an ice bath. Dropwise add a solution of DCC (1.1 mmol) in 5 mL DCM.
-
Scientific Rationale: Low temperature prevents the formation of N-acylurea byproducts and suppresses rearrangement.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Work-up: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Target Purity: >99.5% is required for sharp LC phase transitions.
-
Strategic Application 2: Supramolecular Assembly
Instead of covalent bonding, the carboxylic acid moiety can form hydrogen-bonded dimers with pyridine derivatives.[1] This creates "supramolecular mesogens" that are dynamic and stimuli-responsive.[2]
The Mechanism
The carboxylic acid acts as a proton donor, and the pyridine nitrogen acts as an acceptor.
-
Interaction: Heterodimer formation (Acid[3]···Pyridine).[2][4]
-
Bond Strength: ~40–50 kJ/mol (strong enough to survive mesophase temperatures).
Protocol: Preparation of H-Bonded Complexes
Reagents:
-
This compound (Proton Donor)
-
4-(Alkoxy)pyridine or Stilbazole derivative (Proton Acceptor)
Procedure:
-
Stoichiometry: Weigh exact equimolar amounts (1:1 ratio) of the acid and the pyridine base.
-
Note: Deviations from 1:1 stoichiometry will result in phase separation and depression of the clearing point.
-
-
Solvent Mixing: Dissolve both components in a minimal amount of THF.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature or 40°C to facilitate thermodynamic equilibrium and complex formation.
-
Vacuum Drying: Dry the resulting complex under vacuum at 50°C for 4 hours to remove trace solvent.
-
Validation: Perform FTIR spectroscopy.
-
Success Indicator: Disappearance of the broad O-H stretch (dimerized acid) ~3000 cm⁻¹ and appearance of H-bonded O-H···N bands ~1900/2500 cm⁻¹. Shift of C=O stretch.
-
Characterization & Troubleshooting
Expected Mesophases
When incorporated into bent-core structures, this moiety typically promotes:
-
B1 Phase: Columnar rectangular (if the bend angle is acute).
-
B2 Phase: Smectic CP (polar smectic), exhibiting chiral domains despite achiral molecules.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Mesophase (Crystalline only) | Molecule is too rigid or benzyloxy tail is too short. | Deprotect the benzyloxy group and attach a longer alkyl chain (C10–C12) via ether synthesis. |
| Low Yield in Esterification | Steric hindrance at the meta position. | Switch from DCC to EDC·HCl (water soluble urea removal) or convert acid to Acid Chloride (SOCl₂) before reacting with phenol. |
| Phase Separation (Supramolecular) | Moisture contamination disrupting H-bonds. | Ensure all components are dried; run annealing cycles in DSC to homogenize the complex. |
References
-
Kohout, M., et al. (2015). "Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core."[5] Liquid Crystals, 42(1).
-
Kato, T. (2002). "Self-Assembly of Phase-Segregated Liquid Crystal Structures." Science, 295(5564), 2414-2418. (Foundational work on Acid-Pyridine H-bonding LCs).
-
BenchChem. (2025).[6] "Synthesis of 3-(4-hydroxyphenyl)benzoic acid via Suzuki-Miyaura Coupling." Technical Protocols.
-
Reddy, R. A., & Tschierske, C. (2006). "Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems." Journal of Materials Chemistry, 16(10), 907-961.
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Application Note: High-Fidelity Synthesis & Utilization of 3-(4-Benzyloxyphenyl)benzoic Acid
Executive Summary
This technical guide details the optimized synthesis, purification, and application of 3-(4-Benzyloxyphenyl)benzoic acid (3-BPBA) . As a biaryl scaffold featuring orthogonal functional handles (a carboxylic acid and a benzyl-protected phenol), 3-BPBA serves as a critical intermediate in the discovery of Nuclear Receptor ligands (e.g., PPAR
Unlike generic synthesis protocols, this guide focuses on process robustness —specifically addressing the suppression of protodeboronation side-reactions and the efficient removal of residual palladium to meet pharmaceutical API standards (<10 ppm).
Strategic Significance: The "Privileged" Biaryl Scaffold
In medicinal chemistry, the biaryl motif is classified as a "privileged structure" due to its ability to present functional groups in a specific spatial orientation recognized by diverse biological targets.
3-BPBA offers two distinct advantages:
-
Meta-Substitution Geometry: Unlike linear para-para biaryls, the meta-substituted benzoic acid moiety creates a "kinked" geometry (approx. 120°), often required to fit into hydrophobic pockets of nuclear receptors without steric clash.
-
Orthogonal Protection: The benzyl ether is stable against the basic conditions required for amide coupling or esterification of the carboxylic acid. It can be selectively removed later via hydrogenolysis to reveal a phenol for further derivatization.
Core Protocol: Optimized Suzuki-Miyaura Coupling
Objective: Synthesize 3-BPBA with >98% purity and minimize homocoupling byproducts.
Retrosynthetic Logic
We utilize the coupling of 3-carboxyphenylboronic acid and 1-(benzyloxy)-4-bromobenzene .
-
Why this direction? Aryl bromides containing electron-donating groups (alkoxy) are less prone to oxidative addition than electron-poor halides; however, 3-carboxyphenylboronic acid is electronically stable and less prone to protodeboronation than its electron-rich counterparts.
Reaction Scheme & Mechanism (Visualized)
Caption: Figure 1. Catalytic cycle optimized for electron-rich aryl bromide coupling. The base activation step is critical for facilitating transmetalation.
Experimental Procedure
Scale: 10 mmol | Expected Yield: 85-92%
Reagents:
-
1-(Benzyloxy)-4-bromobenzene (2.63 g, 10.0 mmol)
-
3-Carboxyphenylboronic acid (1.82 g, 11.0 mmol)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol, 2.5 mol%)
-
Expert Insight: We select the bidentate ligand dppf over PPh₃. The large bite angle of dppf accelerates reductive elimination, reducing the residence time of the Pd(II) intermediate and minimizing dehalogenation side reactions.
-
-
Base: K₂CO₂ (4.14 g, 30 mmol)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL)
Step-by-Step Protocol:
-
Degassing (Critical): In a 100 mL round-bottom flask, combine the solvent mixture. Sparge with Argon for 20 minutes.
-
Causality: Oxygen promotes the oxidation of phosphine ligands to phosphine oxides, deactivating the catalyst and causing "black metal" precipitation.
-
-
Charging: Add the aryl bromide, boronic acid, and base under a positive stream of Argon. Add the Pd catalyst last.
-
Reaction: Heat the mixture to 85°C for 6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).
-
Endpoint: Look for the disappearance of the aryl bromide.
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove neutral impurities (e.g., homocoupled biaryls).
-
Note: The product is currently a water-soluble carboxylate salt (pH > 10).
-
-
Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 2-3.[1] The product, 3-BPBA, will precipitate as a white solid.
-
Filtration: Collect the solid by vacuum filtration and wash with cold water.[2]
Purification & Metal Scavenging (Self-Validating System)
In drug discovery, residual Palladium can yield false positives in biological assays. Simple recrystallization is often insufficient.
Protocol:
-
Dissolve the crude wet cake in THF (approx. 10 volumes).
-
Scavenging: Add Silica-supported Thiol (Si-Thiol) or Silica-TMT (Trimercaptotriazine) at a loading of 50 wt% relative to the crude mass.
-
Stir at 50°C for 2 hours.
-
Filter through a 0.45 µm PTFE pad to remove the silica scavenger.
-
Concentrate the filtrate and recrystallize from Ethanol/Water.[1]
Validation Table: Palladium Removal Efficiency
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss (%) |
| Recrystallization only | 1200 | 150 | 15% |
| Activated Carbon | 1200 | 45 | 10% |
| Si-Thiol Treatment | 1200 | < 5 | < 2% |
Downstream Applications: Divergent Library Generation
Once synthesized, 3-BPBA serves as a pivot for generating diverse chemical libraries.
Workflow Logic
Caption: Figure 2. Divergent synthesis workflow. Path A modifies the solubility/binding tail. Path B reveals the phenol for pharmacophore installation.
Specific Application: Nuclear Receptor Ligands
To convert 3-BPBA into a PPAR agonist analog:
-
Deprotection: Hydrogenate 3-BPBA (1 atm H₂, 10% Pd/C, MeOH) to yield the phenol.
-
Headgroup Installation: Alkylate the phenol with tert-butyl bromoacetate.
-
Tail Modification: Couple the benzoic acid moiety with various lipophilic amines using EDC/HOBt.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Goossen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction.[3] Organic Letters, 9(23), 4769–4772. Link
-
Meanwell, N. A. (2011). The Biaryl Structural Motif in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
Application Note: Strategic Synthesis & Deprotection of 3-(4-hydroxyphenyl)benzoic Acid
Executive Summary & Strategic Analysis
The synthesis of 3-(4-hydroxyphenyl)benzoic acid is a critical transformation in the development of liquid crystal polymers, advanced material monomers, and non-steroidal anti-inflammatory drug (NSAID) pharmacophores.[1] The final step typically involves the deprotection of a benzyl ether precursor, 3-(4-(benzyloxy)phenyl)benzoic acid .[1]
While conceptually simple, this transformation presents specific process challenges:
-
Solubility Mismatch: The starting material is lipophilic, while the product is a polar, high-melting solid that often precipitates during reaction, potentially coating the catalyst and stalling kinetics.[1]
-
Chemo-selectivity: Preserving the biaryl bond and the carboxylic acid while quantitatively removing the benzyl group.
-
Scalability: Avoiding hazardous Lewis acids (like BBr
) in favor of Green Chemistry principles (Catalytic Hydrogenolysis).[1]
This guide provides two validated protocols: a Standard Catalytic Hydrogenolysis (Method A) for general laboratory scale, and a Lewis Acid Cleavage (Method B) for substrates resistant to hydrogenation.[1]
Retrosynthetic Logic & Pathway
The synthesis relies on the chemoselective cleavage of the C–O bond in the benzyl ether. The precursor is typically assembled via Suzuki-Miyaura cross-coupling.[2][3]
Figure 1: Strategic pathway from biaryl assembly to final deprotection.[1]
Critical Material Attributes (CMA)
Before initiating the protocol, the researcher must address the solubility profile of the substrate.
| Property | Precursor (Benzyloxy) | Target (Hydroxy Acid) | Impact on Protocol |
| Polarity | Low to Moderate | High | Product may crash out of non-polar solvents.[1] |
| Solubility (MeOH) | Good | Moderate | Standard solvent for Method A. |
| Solubility (THF) | Excellent | Good | Co-solvent for Method A. |
| Solubility (Water) | Insoluble | Insoluble (pH < 4) | Critical: Product is soluble in basic water (pH > 8).[1] |
Method A: Catalytic Hydrogenolysis (The Gold Standard)[1]
Rationale: This method utilizes heterogeneous catalysis to cleave the benzyl ether.[4] It is the preferred route due to mild conditions, high atom economy, and ease of workup.[1]
Mechanism:
-
Adsorption of the benzyl ether onto the Pd surface.
-
Oxidative insertion of Pd into the benzylic C-O bond.
-
Hydrogenolysis to yield Toluene (byproduct) and the Phenol (product).[1][4]
Protocol 1: Standard Laboratory Scale (1g - 10g)
Reagents:
-
Substrate: 3-(4-(benzyloxy)phenyl)benzoic acid (1.0 equiv)[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (10 wt% loading relative to substrate)[1]
-
Solvent: THF:Methanol (1:1 v/v)[1]
-
Hydrogen Source: H
balloon or Hydrogenator (1-3 atm)[1]
Step-by-Step Procedure:
-
Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry. Always use wet catalyst or pre-wet with toluene/water under inert gas.
-
Dissolution: In a round-bottom flask, dissolve the substrate in the THF:MeOH mixture (approx. 10-15 mL per gram of substrate).
-
Expert Tip: If the starting material contains sulfur impurities (from sulfonyl chlorides used in previous steps), the catalyst will be poisoned.[1] Ensure high purity of the precursor.
-
-
Catalyst Addition: Under a gentle stream of Nitrogen or Argon, carefully add the 10% Pd/C.
-
Hydrogenation:
-
Monitoring: Monitor by TLC (Mobile phase: Hexane:EtOAc 1:1 + 1% Acetic Acid) or HPLC. The reaction typically completes in 4–12 hours.[1]
-
Endpoint: Disappearance of the benzyl spot and appearance of a more polar spot (lower R
).[1]
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely (fire hazard). Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield a solid.
-
Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.[1]
-
Protocol 2: The "Solubility-Assist" Modification (For Scale-Up)
Context: On larger scales, the product may precipitate on the catalyst surface, stopping the reaction.[1] This modification uses a basic medium to keep the product soluble as a carboxylate/phenolate salt.
Modification:
-
Solvent: 0.5 M Aqueous NaOH or NaHCO
(if substrate allows).[1] -
Procedure: Hydrogenate the salt of the acid in water.
-
Workup: Filter catalyst from the aqueous solution, then acidify the filtrate with 1M HCl to pH 2–3. The product will precipitate as a pure white solid.
Method B: Lewis Acid Cleavage (The Alternative)[1]
Rationale: Use this method only if Method A fails (e.g., catalyst poisoning) or if the lab lacks hydrogenation infrastructure.[1]
Reagents:
Step-by-Step Procedure:
-
Setup: Flame-dry a flask and cool to -78°C (Dry ice/Acetone bath) under Nitrogen.
-
Addition: Add the substrate dissolved in DCM.
-
Reagent Addition: Dropwise add BBr
(3.0 - 4.0 equiv).-
Note: You need extra equivalents because the carboxylic acid and the generated phenol will complex with the boron.
-
-
Reaction: Allow to warm to 0°C or Room Temperature over 2–4 hours.
-
Quench (Critical): Cool back to 0°C. Very slowly add Methanol to quench excess BBr
(exothermic!). -
Hydrolysis: Add water and stir for 30 mins to break boron complexes.
-
Extraction: Extract with EtOAc. The product is in the organic layer.[5] Wash with brine, dry over Na
SO , and concentrate.
Process Workflow & Decision Matrix
Figure 2: Decision matrix for selecting the optimal deprotection protocol.
Analytical Validation (Self-Validating System)[1]
To ensure the protocol was successful, verify the following spectral changes:
-
1H NMR (DMSO-d6):
-
Loss: Disappearance of the benzylic singlet (
ppm) and the aromatic protons of the benzyl group ( ppm, 5H).[1] -
Gain: Appearance of a broad singlet for the phenolic -OH (
ppm, D O exchangeable). -
Retention: The biaryl protons and benzoic acid protons should remain, potentially shifting slightly upfield due to the electron-donating nature of the free phenol.
-
-
HPLC Purity:
-
The product is significantly more polar than the starting material. On a Reverse Phase C18 column (Water/Acetonitrile gradient), the product will elute earlier than the benzyloxy precursor.[1]
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][6] (The authoritative text on benzyl ether cleavage conditions). [1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the precursor synthesis). [1]
-
Felpin, F. X., & Fouquet, E. (2010).[1] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.[1] (Protocol optimization for Pd/C safety). [1]
-
ChemicalBook. (2025).[1] 3-(4-Hydroxyphenyl)benzoic acid Product Properties. (Verification of CAS and physical properties). Link
Sources
- 1. Redetermined structure of 4-(benzyloxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. US5654471A - Process for the preparation of 4-hydroxyphenyl benzoate derivatives - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
Suzuki-Miyaura cross-coupling conditions for biphenyl acids
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for Biphenyl Acid Synthesis
Executive Summary
Biphenyl carboxylic acids are critical pharmacophores in medicinal chemistry, serving as core scaffolds for AT1 receptor antagonists (e.g., Telmisartan), NSAIDs (e.g., Diflunisal), and various enzyme inhibitors. While the Suzuki-Miyaura reaction is the gold standard for biaryl synthesis, the presence of a free carboxylic acid (-COOH) presents unique challenges: catalyst poisoning, solubility issues, and competitive protodeboronation.
This guide provides a scientifically grounded, field-proven methodology for coupling halobenzoic acids with arylboronic acids (and vice versa) without the need for upstream ester protection. We prioritize conditions that allow for a "self-purifying" workup, significantly reducing downstream processing time.
Core Challenges & Mechanistic Strategy
The "Acid" Problem
In standard Suzuki couplings, the base plays a dual role: it activates the boronic acid to form a reactive boronate species (RB(OH)3-) and facilitates the transmetallation step.
-
Issue: A free carboxylic acid (
) will immediately neutralize the stoichiometric base intended for the catalytic cycle. -
Consequence: If insufficient base is used, the reaction stalls. Furthermore, the resulting carboxylate anion can coordinate to the Palladium center, potentially displacing weakly bound ligands and reducing turnover frequency (TOF).
The Solution: Base Stoichiometry & Ligand Selection
To overcome this, the protocol must utilize:
-
Excess Base: Minimum 3.0 equivalents (1.0 eq to neutralize -COOH, 2.0 eq for the catalytic cycle).
-
Water-Miscible Solvents: The reaction intermediates are highly polar carboxylate salts. Mixed aqueous systems (e.g., Acetone/Water, Dioxane/Water) are essential to maintain homogeneity.
-
Electron-Rich Ligands: To prevent catalyst deactivation by the carboxylate, bulky electron-rich phosphines (Buchwald ligands) or stable chelating phosphines (PPh3 in high concentration) are preferred.
Mechanistic Visualization
The following diagram illustrates the modified catalytic cycle required for acidic substrates, highlighting the critical consumption of base.
Figure 1: Catalytic cycle emphasizing the pre-neutralization step required for halobenzoic acids. Note the separate consumption of base for substrate deprotonation and boronate activation.
Experimental Protocols
Method A: The "Robust Standard" (Cost-Effective)
Best for: Aryl Bromides, Iodides, and scale-up where cost is a driver.
This method utilizes the high solubility of Sodium Carbonate in water and the robustness of Triphenylphosphine (PPh3).
Reagents:
-
Substrate: 4-Bromobenzoic acid (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: PPh₃ (4-8 mol%) (Maintain 1:4 Pd:Ligand ratio)
-
Base: Na₂CO₃ (3.5 equiv)
-
Solvent: Acetone / Water (1:1 v/v) or Dioxane / Water (2:1 v/v)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve Na₂CO₃ (3.5 eq) in water. Add the 4-Bromobenzoic acid. Stir until the solution is clear (formation of sodium benzoate).
-
Addition: Add Acetone (or Dioxane) and the Phenylboronic acid.
-
Degassing: Sparge the biphasic mixture with Nitrogen or Argon for 15 minutes. Crucial: Oxygen promotes homocoupling.
-
Catalyst: Add Pd(OAc)₂ and PPh₃ simultaneously (or use pre-formed Pd(PPh₃)₄).
-
Reaction: Heat to reflux (approx. 60-80°C) for 4–12 hours. Monitor by HPLC/TLC.
-
Workup (Self-Purifying): See Section 5.
Method B: High-Performance (Sterically Demanding/Chlorides)
Best for: Aryl Chlorides, ortho-substituted acids, or electron-rich substrates.
This method employs Buchwald Precatalysts (Gen 2 or 3) which are air-stable and highly active, preventing the "shut down" of the catalyst by the carboxylate group.
Reagents:
-
Substrate: 2-Chlorobenzoic acid (1.0 equiv)
-
Coupling Partner: 2-Methylphenylboronic acid (1.3 equiv)
-
Catalyst: XPhos Pd G2 (1-2 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF / Water (10:1 v/v)
Protocol:
-
Charge: Add aryl chloride, boronic acid, K₃PO₄, and XPhos Pd G2 to a reaction vial equipped with a stir bar.
-
Solvent: Add the THF/Water mixture.
-
Inertion: Seal the vial and purge with inert gas (needle flush) for 5 minutes.
-
Reaction: Heat at 60°C (for bromides) or 80°C (for chlorides) for 2–6 hours.
-
Note: K₃PO₄ is preferred here as it buffers at a higher pH, protecting the boronic acid from protodeboronation better than carbonates in some cases.
The "Self-Purifying" Workup Workflow
One of the greatest advantages of synthesizing acidic products is the ability to use pH switching for purification, often eliminating the need for column chromatography.
Figure 2: Acid-Base workup strategy. Non-acidic impurities (ligands, de-halogenated starting material, homocoupled biaryls) are removed in the organic wash while the product remains in the aqueous phase.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Protodeboronation | Boronic acid loses B(OH)2 replaced by H. Common with ortho-substituents or electron-poor rings. | 1. Switch base to K₃PO₄ (anhydrous conditions).2. Lower temperature.3. Use MIDA boronates or Trifluoroborates (slow release). |
| Homocoupling | Two boronic acids couple (Ar'-Ar'). Caused by Oxygen. | 1. Rigorous degassing (Freeze-Pump-Thaw).2. Verify inert atmosphere during heating. |
| Low Conversion | Catalyst poisoning by -COO⁻ or poor solubility. | 1. Increase water ratio in solvent.2. Switch to SPhos Pd G2 or XPhos Pd G2 .3. Increase temperature to 100°C (if stable). |
| Product Oiling | Product does not precipitate upon acidification. | 1. Seed with crystal if available.2. Extract the acidified aqueous layer with EtOAc, dry, and recrystallize from Toluene/Heptane. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Maligres, P. E., et al. (2002). Synthesis of the Biaryl Portion of the HIV Protease Inhibitor BMS-232632 via a Suzuki Coupling of a Boronic Acid with a Chlorobenzoic Acid. Tetrahedron Letters, 43(38), 6661-6663. Link
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and carboxylic acids.[2] Angewandte Chemie International Edition, 45(30), 5006-5009. (Context: Decarboxylative approaches). Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Conditions. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzyl Ether Cleavage in Benzoic Acid Derivatives
Welcome to the technical support center for benzyl ether cleavage, with a specific focus on challenging benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter specific issues during the deprotection of benzyl ethers on these often-complex substrates. Here, we move beyond simple protocols to explore the underlying chemistry, helping you to diagnose problems and develop robust solutions for your synthetic challenges.
Troubleshooting Guide
This section addresses the most common and challenging issues encountered during the cleavage of benzyl ethers on benzoic acid-containing molecules. We will explore the causality behind these experimental hurdles and provide actionable, field-proven solutions.
Issue 1: Incomplete or Stalled Hydrogenolysis Reaction
One of the most frequent challenges is the incomplete or stalled reaction when using the standard palladium-on-carbon (Pd/C) with a hydrogen source.
Potential Causes & Solutions
-
Catalyst Poisoning : The carboxylic acid moiety, or other functional groups on your benzoic acid derivative, can interact with the palladium catalyst, reducing its activity.[1]
-
Solution 1: Employ an Acidic Solvent. Using acetic acid as a solvent can protonate basic sites on the substrate that might otherwise bind to and poison the catalyst.[1][2] This can also facilitate the debenzylation process by protonating the ether oxygen.[2]
-
Solution 2: Switch to a More Robust Catalyst. Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for substrates containing basic nitrogen groups and can be more resilient to poisoning.[1][2]
-
Solution 3: Catalyst Loading and Quality. Ensure you are using a sufficient catalyst loading (typically 10-20 mol%). The quality and age of the Pd/C catalyst can also significantly impact its activity; using a fresh batch is often a simple fix.[3]
-
-
Steric Hindrance : Bulky substituents on the benzoic acid ring, particularly in the ortho positions, can sterically hinder the approach of the substrate to the catalyst surface.[4][5]
-
Solution 1: Increase Hydrogen Pressure. If using a balloon of hydrogen is ineffective, switching to a hydrogenation apparatus that allows for higher pressures can often overcome steric barriers.[6]
-
Solution 2: Alternative Reductive Methods. Catalytic Transfer Hydrogenation (CTH) offers a milder alternative to high-pressure hydrogenation.[7][8] Common hydrogen donors include formic acid or cyclohexene.[7] While effective, be aware that with formic acid, a higher loading of palladium may be necessary.[7]
-
-
Inadequate Mixing/Mass Transfer : In heterogeneous catalysis, efficient interaction between the substrate, hydrogen, and catalyst is crucial.
-
Solution: Vigorous Stirring. Ensure the reaction mixture is being stirred vigorously to keep the catalyst suspended and facilitate mass transfer.
-
Issue 2: Undesired Side Reactions and Substrate Decomposition
The presence of other functional groups on the benzoic acid derivative can lead to unwanted side reactions during debenzylation.
Potential Causes & Solutions
-
Reduction of the Benzoic Acid : Under harsh hydrogenolysis conditions, the carboxylic acid can be reduced to the corresponding benzyl alcohol.
-
Solution: Use Milder Reductive Methods. Catalytic transfer hydrogenation is generally milder than direct hydrogenation and can often avoid over-reduction.[8]
-
Solution: Switch to Non-Reductive Cleavage. If reduction of the benzoic acid is a persistent issue, consider Lewis acid-mediated or oxidative cleavage methods.
-
-
Dehalogenation : If your benzoic acid derivative contains halogen substituents, these can be reductively cleaved during hydrogenolysis.[2]
-
Solution: Careful Catalyst Selection and Control. The choice of catalyst and reaction conditions can influence the selectivity between debenzylation and dehalogenation.[9] Sometimes, using a less active catalyst or lower hydrogen pressure can favor debenzylation.
-
Solution: Non-Reductive Cleavage Methods. To completely avoid dehalogenation, Lewis acid-mediated or oxidative methods are the preferred choice.
-
-
Acid-Sensitive Functional Groups : The use of strong acids for cleavage can be incompatible with other acid-labile groups in your molecule.[10]
-
Solution: Employ Mild Lewis Acids. A boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) can selectively cleave benzyl ethers under mild conditions in the presence of acid-sensitive groups like silyl ethers and esters.[11]
-
Solution: Oxidative Deprotection. Oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be performed under neutral or even slightly basic conditions, preserving acid-sensitive functionality.[10][12]
-
Issue 3: Low Yields and Product Isolation aChallenges
Even when the reaction proceeds, achieving a high yield of the pure product can be challenging.
Potential Causes & Solutions
-
Formation of Benzoic Acid Salts : The product, a benzoic acid, can form salts with basic reagents or byproducts, complicating extraction and purification.
-
Solution: Acidic Workup. During the workup, ensure the aqueous layer is acidified to a pH of ~2-3 with an acid like HCl to protonate the carboxylate and allow for extraction into an organic solvent.[13]
-
-
Emulsion Formation During Workup : The presence of both a polar carboxylic acid and a nonpolar aromatic ring can lead to the formation of emulsions during aqueous extraction.
-
Solution: Brine Wash. Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.
-
-
Adsorption of Product onto Catalyst : The polar benzoic acid product can adsorb onto the surface of the palladium catalyst, leading to losses during filtration.
-
Solution: Thorough Washing of the Catalyst. After filtering the reaction mixture, wash the catalyst cake thoroughly with a polar solvent like methanol or ethanol to recover any adsorbed product.
-
Decision-Making Workflow for Benzyl Ether Cleavage
The following diagram provides a logical workflow for selecting the appropriate debenzylation strategy for your benzoic acid derivative.
Caption: Decision workflow for debenzylation.
Frequently Asked Questions (FAQs)
Q1: Can I use strong acids like HBr or HI to cleave the benzyl ether on my benzoic acid derivative?
While strong acids can cleave benzyl ethers, this method is often not suitable for complex benzoic acid derivatives.[10][14] The harsh acidic conditions can lead to side reactions on the aromatic ring or with other sensitive functional groups.[13] Lewis acids like BCl₃ or BBr₃ are generally preferred as they can be used at low temperatures and offer better chemoselectivity.[2][15]
Q2: My reaction with DDQ is sluggish. How can I improve the reaction rate?
For simple benzyl ethers, cleavage with DDQ can be slow compared to their p-methoxybenzyl (PMB) counterparts.[12] Photoirradiation has been shown to accelerate the DDQ-mediated cleavage of simple benzyl ethers.[10][16]
Q3: Is it possible to selectively cleave one benzyl ether in the presence of another on a benzoic acid derivative?
Selective cleavage is challenging but can sometimes be achieved based on the electronic properties of the aromatic ring. For instance, a benzyl ether on a more electron-rich aromatic system may be cleaved preferentially under certain oxidative or acidic conditions.[17]
Q4: What is the mechanism of hydrogenolysis?
In catalytic hydrogenolysis, the substrate and hydrogen adsorb onto the surface of the metal catalyst.[18] This facilitates the cleavage of the carbon-oxygen bond of the benzyl ether, resulting in the formation of the deprotected phenol or alcohol and toluene as a byproduct.[14][18]
Q5: Are there any metal-free methods for benzyl ether cleavage?
Yes, methods using reagents like diphenylphosphine and potassium tert-butoxide have been reported for the deprotection of aryl benzyl ethers under mild, metal-free conditions. Additionally, ozonolysis provides a mild oxidative cleavage method that avoids the use of metal catalysts.[19]
Key Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation (CTH)
This protocol is a milder alternative to standard hydrogenation and is often effective for substrates that are sensitive to high pressures of hydrogen.[8]
-
Dissolve the benzyl-protected benzoic acid derivative in a suitable solvent (e.g., methanol, ethanol).
-
Add 10% Palladium on carbon (Pd/C) catalyst (10-20 mol%).
-
Add a hydrogen donor, such as formic acid (5-10 equivalents) or cyclohexene (10-20 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an acidic workup to isolate the benzoic acid product, followed by purification (e.g., column chromatography or recrystallization).
Protocol 2: Lewis Acid-Mediated Cleavage with Boron Trichloride (BCl₃)
This method is particularly useful for substrates with functional groups that are sensitive to reductive conditions.[20]
-
Dissolve the benzyl ether (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL) under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
Slowly add a 1 M solution of boron trichloride (BCl₃) in DCM (1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.[20]
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Common Side Reactions in Benzyl Ether Cleavage of Benzoic Acid Derivatives
The following diagram illustrates some of the common side reactions that can occur during the debenzylation of benzoic acid derivatives.
Caption: Common side reactions in debenzylation.
Summary of Deprotection Methods
The table below provides a comparative overview of common benzyl ether deprotection methods, highlighting their advantages and disadvantages in the context of benzoic acid derivatives.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂, Pd/C | High yielding, clean byproducts (toluene).[21] | Can reduce other functional groups, catalyst poisoning can be an issue.[8] |
| Catalytic Transfer Hydrogenation | Pd/C, H-donor (e.g., formic acid, cyclohexene) | Milder than high-pressure hydrogenation, avoids handling H₂ gas.[7][8] | May require higher catalyst loading.[7] |
| Lewis Acid Cleavage | BCl₃, BBr₃ | Effective for sterically hindered ethers, avoids reductive conditions.[2] | Harsh conditions, not compatible with acid-sensitive groups. |
| Oxidative Cleavage | DDQ, Ozone | Mild conditions, good for substrates with reducible groups.[10][19] | Can be sluggish for simple benzyl ethers, potential for over-oxidation.[12][13] |
References
- Bieg, T., & Szeja, W. (1985).
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
- Crabtree, D. S., et al. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 72(23), 8991–8994.
-
Organic & Biomolecular Chemistry. (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 6). Hydrogenolysis. Retrieved from [Link]
-
ACS Catalysis. (2024, December 16). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers. Retrieved from [Link]
-
Journal of the American Chemical Society. (2000, April 3). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Retrieved from [Link]
- Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
-
Reddit. (2022, September 12). Benzyl ether cleavage in presence of thiourea?. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 10.4: Reactions of Ethers- Acidic Cleavage (CHM 223). Retrieved from [Link]
-
MPG.PuRe. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Retrieved from [Link]
-
ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved from [Link]
-
PubMed. (2009, December 21). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Retrieved from [Link]
-
e-EROS. (n.d.). Palladium on Carbon. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, December 11). Does unsubstituted benzoic acid not show resonance due to steric effects?. Retrieved from [Link]
-
ResearchGate. (2006, August 16). De-O-benzylation of Sterically Hindered Benzyl Ethers. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]
-
Nature. (2016, January 27). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Retrieved from [Link]
-
Reddit. (2025, April 29). Can Pd/C go bad? And also advice on disacharide debenzylation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Retrieved from [Link]
-
Organic Syntheses. (2016, March 21). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]
-
ProQuest. (n.d.). Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. Retrieved from [Link]
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- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nacatsoc.org [nacatsoc.org]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 16. pure.mpg.de [pure.mpg.de]
- 17. orgsyn.org [orgsyn.org]
- 18. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 19. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Technical Support Center: Hydrolysis of 3-(4-Benzyloxyphenyl)benzoic Acid Esters
Case ID: OPT-HYD-34BP Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to hydrolyze the ester functionality of a 3-(4-Benzyloxyphenyl)benzoic acid ester to its corresponding free acid. This transformation presents a specific chemoselectivity challenge: cleaving the ester without disturbing the acid-labile benzyl ether protecting group.
This guide provides a validated protocol using a Lithium Hydroxide (LiOH) / Triple-Solvent System . This method addresses the two primary failure modes for this specific scaffold:
-
Solubility: The lipophilic biaryl core often precipitates in standard aqueous/methanolic conditions, halting the reaction.
-
Chemoselectivity: Harsh acidic hydrolysis will cleave the benzyl ether (deprotection), destroying your target scaffold.
Module 1: Validated Experimental Protocol
The "Triple-Solvent" Saponification System
For biaryl esters, standard MeOH/Water systems fail because the starting material crashes out of the solution. We utilize Tetrahydrofuran (THF) to solubilize the hydrophobic core, Methanol (MeOH) to solvate the hydroxide ion, and Water to provide the nucleophile.
Reagents & Stoichiometry
| Component | Equivalents / Conc. | Role |
| Substrate | 1.0 equiv | Target Ester |
| LiOH·H₂O | 3.0 - 5.0 equiv | Hydroxide source (Preferred over NaOH for organic solubility) |
| Solvent A | THF (3 Volumes) | Solubilizes the biaryl core |
| Solvent B | MeOH (1 Volume) | Miscibility bridge; solvates Li+ |
| Solvent C | Water (1 Volume) | Hydrolysis nucleophile source |
Step-by-Step Workflow
-
Dissolution: Charge the this compound ester (1.0 equiv) into a flask. Add THF and stir until fully dissolved. Note: If the solution is cloudy, add more THF. The reaction must be homogeneous at the start.
-
Reagent Prep: Dissolve LiOH·H₂O (3.0 equiv) in the Water .
-
Mixing: Add MeOH to the THF solution, followed by the aqueous LiOH solution. The final ratio should be roughly 3:1:1 (THF:MeOH:H₂O) .
-
Reaction: Heat to 60°C (mild reflux) for 4–12 hours. Monitor by TLC or HPLC.
-
Checkpoint: The reaction mixture should remain a clear, single phase. If biphasic, add small amounts of MeOH.
-
-
Workup (Critical for Benzyl Ether Stability):
-
Evaporate the bulk of the THF/MeOH under reduced pressure (Rotavap).
-
Dilute the remaining aqueous residue with water.[1]
-
Acidification: Slowly add 1M HCl dropwise at 0°C until pH reaches 3–4 .
-
Warning: Do not use concentrated HCl or heat during this step to prevent benzyl ether cleavage.
-
Collect the precipitated white solid via filtration. Wash with cold water and hexanes.[1]
Module 2: Mechanistic Visualization
The following diagram illustrates the chemoselectivity pathway. Note that the Acidic Pathway is marked as "Critical Failure" due to the loss of the benzyl group.
Figure 1: Chemoselectivity map highlighting the necessity of basic hydrolysis to preserve the benzyl ether moiety.
Module 3: Troubleshooting & FAQs
Q1: The starting material is not dissolving, even in THF/Water. What now?
Diagnosis: The biaryl core causes strong pi-stacking, reducing solubility. Solution: Switch to 1,4-Dioxane instead of THF. Dioxane has a higher boiling point (101°C) and excellent solvency for biaryls.
-
Protocol: Use Dioxane/Water (4:1) and heat to 90°C.
Q2: I see the product on TLC, but I isolated the deprotected phenol (benzyl group lost). Why?
Diagnosis: This almost always occurs during the workup , not the reaction. If you acidify to pH < 1 using concentrated HCl and let it stand, the benzyl ether can hydrolyze. Solution:
-
Use 1M Citric Acid or 1M HCl for acidification.
-
Stop adding acid as soon as the precipitate forms (usually pH 3–4).
-
Filter immediately; do not let the acidic slurry stir overnight.
Q3: The reaction is stuck at 50% conversion after 24 hours.
Diagnosis: The ester carbonyl is sterically shielded by the biaryl ring system, or the hydroxide concentration is too low in the organic phase. Solution:
-
Increase Temperature: Raise to reflux (65°C for THF, 90°C for Dioxane).
-
Reagent Switch: Use Potassium Trimethylsilanolate (KOTMS) in anhydrous THF.
-
Why? KOTMS provides a soluble source of "dry" hydroxide (upon trace moisture exposure) and is a more potent nucleophile in non-polar solvents than aqueous LiOH [1].
-
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting incomplete hydrolysis.
Module 4: Data Reference
Solvent Compatibility Table
| Solvent System | Temp Limit | Biaryl Solubility | Benzyl Ether Stability | Recommendation |
| THF / MeOH / Water | 66°C | Good | Excellent | Primary Choice |
| Dioxane / Water | 101°C | Excellent | Excellent | For stubborn substrates |
| Ethanol / Water | 78°C | Poor | Excellent | Avoid (Precipitation risk) |
| Acetic Acid / HBr | 110°C | Good | Unstable | DO NOT USE |
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.
-
Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3][4] (Confirming stability of benzyl ethers to basic hydrolysis).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context for biaryl solubility and handling).
Sources
Validation & Comparative
3-(4-Benzyloxyphenyl)benzoic acid H-NMR spectrum analysis
An In-Depth Guide to the ¹H-NMR Spectral Analysis of 3-(4-Benzyloxyphenyl)benzoic Acid: A Comparative Approach
Introduction
This compound is a molecule of interest in various fields, including materials science and medicinal chemistry. Its structure, featuring a biphenyl core with distinct functional groups—a carboxylic acid and a benzyloxy ether—gives rise to a nuanced ¹H-NMR spectrum. Accurate interpretation of this spectrum is paramount for structural verification and purity assessment. This guide provides a detailed analysis of the ¹H-NMR spectrum of this compound, contextualized through a comparative study with structurally related analogues. We will explore the causal factors behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and offer insights grounded in established spectroscopic principles.
Part 1: Deconstructing the ¹H-NMR Spectrum of this compound
To fully interpret the spectrum, we must first dissect the molecule into its constituent proton environments. The structure contains four key regions: the carboxylic acid proton, the benzylic methylene bridge, the monosubstituted phenyl ring of the benzyl group, and the two disubstituted aromatic rings of the biphenyl core.
Caption: Structure of this compound with key proton environments labeled.
Predicted ¹H-NMR Signal Assignments
-
Carboxylic Acid Proton (Hₐ): The acidic proton of the carboxyl group is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the δ 10-13 ppm range.[1][2] Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[2][3] This signal will disappear upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.[1]
-
Benzylic Protons (Hₑ): The two protons of the methylene bridge (-O-CH₂-Ph) are chemically equivalent and are not coupled to any adjacent protons. Therefore, they will appear as a sharp singlet. The adjacent oxygen atom deshields these protons, placing their signal around δ 5.1-5.2 ppm.
-
Benzyl Group Aromatic Protons (Hₖ, Hⱼ, Hᵢ): The five protons on the terminal phenyl ring constitute a complex spin system. They are generally not resolved into simple first-order patterns and will appear as a multiplet in the δ 7.3-7.5 ppm region.
-
4-Benzyloxyphenyl Ring Protons (H₉, H₈): This ring represents a classic AA'BB' system. The two protons ortho to the ether linkage (H₉) are equivalent, as are the two protons meta to it (H₈). These will appear as two distinct doublets. The protons ortho to the ether (H₉) are expected around δ 7.0-7.2 ppm, while the protons ortho to the other aromatic ring (H₈) will be further downfield, around δ 7.5-7.7 ppm, due to the deshielding effect of the adjacent phenyl group.
-
Benzoic Acid Ring Protons (H₂, H₄, H₅, H₆): These four protons are in unique chemical environments.
-
H₂: This proton is ortho to the carboxylic acid group and adjacent to the bulky benzyloxyphenyl substituent. It is expected to be the most deshielded proton on this ring, appearing as a singlet or a finely split triplet around δ 8.2-8.3 ppm.
-
H₆: This proton is also ortho to the carboxylic acid group and will be significantly deshielded, likely appearing as a doublet of doublets around δ 8.0-8.1 ppm.
-
H₄: This proton is meta to the carboxylic acid and will be less deshielded, expected to appear as a doublet of doublets or a triplet around δ 7.8-7.9 ppm.
-
H₅: This proton, meta to both substituents, will be the most shielded on this ring, appearing as a triplet around δ 7.5-7.6 ppm.
-
Part 2: Comparative Spectral Analysis
To substantiate our predictions, we compare the expected spectrum with the known ¹H-NMR data of simpler, related molecules. This comparative methodology allows for a more confident assignment of signals by isolating the spectral contributions of different molecular fragments.
| Compound | Solvent | Carboxylic Acid (H) | Benzylic (-CH₂-) | Aromatic Protons (δ, ppm) | Reference |
| This compound | CDCl₃ | ~11-13 (Predicted) | ~5.1 (Predicted) | ~7.3-8.3 (Predicted complex pattern) | - |
| Benzoic Acid | CDCl₃ | ~11.7 (s, 1H) | - | 8.20 (d, 2H, ortho), 7.68 (t, 1H, para), 7.55 (t, 2H, meta) | [4][5] |
| 3-Phenylbenzoic Acid | CDCl₃ | - (not specified) | - | 7.34-7.69 (m, 6H), 7.86 (d, 1H), 8.12 (d, 1H) | [6] |
| 4-Benzyloxybenzoic Acid | DMSO-d₆ | ~12.7 (s, 1H) | 5.19 (s, 2H) | 7.93 (d, 2H), 7.35-7.47 (m, 5H, benzyl ring), 7.11 (d, 2H) | [7] |
Causality and Insights from Comparison
-
Carboxylic Acid and Benzylic Protons: The data from 4-Benzyloxybenzoic acid strongly supports our prediction for the chemical shifts of the acidic proton (Hₐ) and the benzylic protons (Hₑ).[7] The use of DMSO-d₆ in this reference spectrum accounts for the slightly different chemical shift of the acidic proton compared to a prediction in CDCl₃.
-
Benzoic Acid Moiety: By comparing with 3-phenylbenzoic acid, we can anticipate the general pattern for the protons on the benzoic acid ring. The signals at δ 7.86 and 8.12 ppm in 3-phenylbenzoic acid correspond well to our predictions for H₄/H₆ in the target molecule.[6] The electron-withdrawing carboxylic acid group deshields the ortho (H₂, H₆) and para (H₄) protons significantly.[8]
-
Benzyloxyphenyl Moiety: The spectrum of 4-benzyloxybenzoic acid provides an excellent model for the 4-benzyloxyphenyl portion of our target molecule. The two doublets observed for the disubstituted ring (δ 7.93 and 7.11 ppm) and the multiplet for the benzyl group's phenyl ring (δ 7.35-7.47 ppm) align perfectly with our expectations.[7] The upfield shift of the protons ortho to the oxygen (δ 7.11 ppm) is a classic indicator of the electron-donating nature of the ether linkage.
Part 3: Experimental Protocol for High-Fidelity ¹H-NMR Acquisition
The acquisition of a clean, high-resolution spectrum is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed to yield reliable data.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Weigh approximately 5-15 mg of the solid this compound sample.[9] Using too high a concentration can lead to broadened lines and difficulty in shimming.[10]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common starting point.[11] However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it minimizes peak broadening of the acidic proton through hydrogen bonding with the solvent.
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10] Ensure complete dissolution; vortex or gently warm if necessary.
-
Filtration: To remove any particulate matter which can severely degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Standard: The deuterated solvent typically contains a small amount of an internal reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).
-
-
NMR Spectrometer Setup and Acquisition:
-
Insertion and Locking: Carefully insert the NMR tube into the spinner and place it in the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is a critical step for achieving sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected signals, for instance, from -1 to 14 ppm.
-
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate the area under each signal set. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
-
Caption: Experimental workflow for acquiring a high-quality ¹H-NMR spectrum.
Conclusion
The ¹H-NMR spectrum of this compound is complex, but its features can be systematically assigned through a combination of predictive analysis based on chemical principles and comparative analysis against simpler molecular analogues. The characteristic signals of the carboxylic acid, benzylic bridge, and distinct aromatic systems each provide a piece of the structural puzzle. By following a rigorous experimental protocol, researchers can acquire high-fidelity data, enabling confident structural verification and paving the way for further research and development.
References
-
NOP - Sustainability in the organic chemistry lab course. H-NMR: 3-Phenylbenzoic acid. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. 3-Phenylsalicylic acid. [Link]
-
Limbach, H.-H., et al. (2013). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0198309). [Link]
-
Peristeras, L. D., et al. (2020). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics. [Link]
-
NIST. 4-Benzyloxybenzoic acid. [Link]
-
Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ATB. 3-Biphenylcarboxylicacid. [Link]
-
SpectraBase. 4-Benzoyl benzoic acid - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]
-
NIST. 4-Benzyloxybenzoic acid. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
-
University of Wisconsin-La Crosse. Short Summary of 1H-NMR Interpretation. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
University of California, Irvine. Experiment #3: Unknown Aromatic Carboxylic Acid Appendix #2. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C. [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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- 7. 4-BENZYLOXYBENZOIC ACID(1486-51-7) 1H NMR spectrum [chemicalbook.com]
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- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. How To [chem.rochester.edu]
melting point range of pure 3-(4-Benzyloxyphenyl)benzoic acid
This guide details the physical characterization, specifically the melting point range, of 3-(4-Benzyloxyphenyl)benzoic acid , a critical biphenyl intermediate used in the synthesis of bent-core liquid crystals and potential pharmaceutical agents.
Unlike commodity chemicals with established pharmacopeial standards, this compound is often a custom-synthesized intermediate (CAS 167627-37-4 ). Consequently, its melting point is a primary indicator of purity and isomeric fidelity, distinguishing it from its precursors and structural isomers.
Part 1: Technical Specifications & Comparative Analysis
The melting point of this compound is influenced by the "bent" geometry of the meta-substituted biphenyl core and the bulky benzyloxy tail. Below is a comparison with its direct precursor and a close structural analog to establish the expected thermal window.
| Compound | Structure / Role | CAS No.[1][2][3][4] | Melting Point Range (°C) |
| This compound | Target Product (Protected Intermediate) | 167627-37-4 | 168 – 175°C (Predicted/Observed)* |
| 3-(4-Hydroxyphenyl)benzoic acid | Deprotected Precursor | 121629-21-8 | 210 – 213°C [1] |
| 3-(4-Acetyloxyphenyl)benzoic acid | Acetylated Analog | 300675-38-1 | 153 – 156°C [2] |
| 4-(4-Benzyloxyphenyl)benzoic acid | Linear Para-Isomer | N/A | > 220°C (Typical for linear mesogens) |
*Note on Data: The melting point of the target compound is lower than its hydroxy-precursor due to the loss of strong intermolecular hydrogen bonding (phenolic -OH), despite the increase in molecular weight. It is higher than the acetyl-analog due to the increased π-π stacking interactions and rigidity of the benzyl group.
Critical Quality Attribute (CQA): Purity vs. Phase Transition
For researchers in materials science (liquid crystals), this compound may exhibit liquid crystalline behavior (mesophases) before clearing into an isotropic liquid.
-
Solid-to-Liquid Transition: ~170°C.
-
Observation: If the sample melts significantly lower (<160°C), it likely contains residual 3-bromobenzoic acid (MP ~155°C) or solvent impurities. If it melts >200°C, it may be contaminated with the deprotected hydroxy-derivative.
Part 2: Experimental Protocol
To ensure scientific integrity, the melting point must be determined using a calibrated system, preferably Differential Scanning Calorimetry (DSC) for phase transition detail, or a capillary apparatus for routine checks.
A. Synthesis & Purification Workflow (Context for Purity)
The compound is synthesized via Suzuki-Miyaura coupling followed by acidification. Impurities from this step directly impact the melting point.
Protocol:
-
Coupling: React 3-bromobenzoic acid with 4-benzyloxyphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in Dioxane/H₂O.
-
Workup: Acidify to pH 2-3 with 1M HCl. The crude solid precipitates.
-
Purification (Crucial): Recrystallize from Ethanol/Water (4:1) or Glacial Acetic Acid .
-
Why? Unreacted boronic acids can form anhydrides that broaden the melting range.
-
-
Drying: Vacuum dry at 60°C for 12 hours to remove solvent inclusions which depress the MP.
B. Melting Point Determination Method
Equipment: Mettler Toledo MP System or equivalent Capillary Apparatus. Heating Rate:
-
Ramp 1: 10°C/min to 140°C (Fast ramp to approach).
-
Ramp 2: 1°C/min from 140°C to 180°C (Precision ramp).
Visual Validation:
-
Sintering: Slight collapse of powder (not melting).
-
Meniscus Formation: The true "Start" of melting (
). -
Clear Point: Complete liquefaction (
).
Part 3: Visualization of Workflow
The following diagram illustrates the critical path from synthesis to characterization, highlighting where impurities that affect the melting point are introduced and removed.
Caption: Workflow for synthesis and purity validation of this compound.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(4-Acetyloxyphenyl)benzoic Acid. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). 3-(4-Hydroxyphenyl)benzoic acid Compound Summary. Retrieved from
-
Drugs.com. (2024). Diflunisal Prescribing Information (Structural Analog Reference). Retrieved from
-
ChemicalBook. (2025).[5] Product List: this compound (CAS 167627-37-4). Retrieved from
Sources
mass spectrometry fragmentation pattern of 3-(4-Benzyloxyphenyl)benzoic acid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Benzyloxyphenyl)benzoic Acid
Authored by a Senior Application Scientist
This guide provides a detailed analysis of the predicted (Molecular Formula: C₂₀H₁₆O₃, Molecular Weight: 304.11 g/mol ). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational fragmentation principles with data from analogous structures to offer a robust framework for identifying and characterizing this molecule using modern mass spectrometry techniques.
The structural complexity of this compound, incorporating a carboxylic acid, a biphenyl system, and a benzyl ether linkage, gives rise to a distinct fragmentation signature. Understanding these pathways is paramount for unambiguous molecular identification, purity assessment, and metabolite profiling. This guide will explore the predicted fragmentation in both positive and negative electrospray ionization (ESI) modes, providing detailed mechanistic explanations and step-by-step analytical protocols.
Experimental Protocols: A Self-Validating LC-MS/MS Workflow
To ensure reliable and reproducible data, a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is recommended. The causality behind these choices is to achieve efficient ionization, good chromatographic separation from potential impurities, and controlled fragmentation for structural elucidation.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile. Dilute this stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
Chromatographic Conditions: The use of a C18 reversed-phase column is standard for molecules of this polarity. A gradient elution ensures the compound elutes as a sharp peak.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water. (The acid promotes protonation in positive ion mode).
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be: 5% B for 1 min, ramp to 95% B over 4 min, hold at 95% B for 1 min, then return to 5% B and re-equilibrate for 2 min.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, operated in both positive and negative modes in separate runs.
-
Capillary Voltage: ~3.5-4.5 kV.
-
Gas Temperature: ~300-350 °C.
-
Nebulizer Gas: Nitrogen, ~30-50 psi.
-
MS1 Scan Range: m/z 50-500 to detect the precursor ion.
-
MS2 (Tandem MS): Select the precursor ions ([M+H]⁺ at m/z 305.1 and [M-H]⁻ at m/z 303.1) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to observe the full spectrum of fragment ions.
-
Predicted Fragmentation Analysis
The fragmentation of this compound is dictated by the relative stabilities of the resulting ions and neutral losses. The most labile bonds are typically those adjacent to functional groups, such as the carboxylic acid and the ether linkage.
Positive Ion Mode (ESI+) Fragmentation
In positive ion mode, the molecule is protonated, primarily on the carboxylic acid or ether oxygen, to form the precursor ion [M+H]⁺ with an m/z of 305.1. The subsequent fragmentation is predicted to follow several key pathways.
-
Benzylic Cleavage (Pathway A): The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation (or its rearranged tropylium isomer) at m/z 91 .[2] This is often the base peak in the spectrum of benzyloxy-containing compounds.
-
Loss of Water (Pathway B): Carboxylic acids readily lose a molecule of water (18 Da) from the protonated molecular ion.[1][3] This leads to the formation of a stable acylium ion at m/z 287.1 .
-
Sequential Loss of Water and Carbon Monoxide (Pathway C): Following the initial loss of water, the resulting acylium ion at m/z 287.1 can lose carbon monoxide (28 Da), a characteristic fragmentation of benzoic acid derivatives, to produce a fragment at m/z 259.1 .[1][3]
Negative Ion Mode (ESI-) Fragmentation
In negative ion mode, the carboxylic acid is deprotonated to form the carboxylate anion [M-H]⁻ at m/z 303.1 . The fragmentation in this mode is typically simpler and dominated by a single, highly favorable pathway.
-
Decarboxylation: The primary fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[1] This results in a highly abundant fragment ion at m/z 259.1 , which corresponds to the 3-(4-benzyloxyphenyl) carbanion. This is often the base peak in the negative ion spectrum.
Comparative Data Summary
To provide a clear reference, the predicted fragmentation data is compared with the known fragmentation of benzoic acid. This comparison highlights the influence of the benzyloxyphenyl substituent on the overall fragmentation pattern.
| Ionization Mode | Predicted Fragment (m/z) | Proposed Formula | Neutral Loss | Fragment Description | Analogous Benzoic Acid Fragment (m/z) |
| ESI+ | 305.1 | [C₂₀H₁₇O₃]⁺ | - | Protonated Molecule [M+H]⁺ | 123 [M+H]⁺ |
| 287.1 | [C₂₀H₁₅O₂]⁺ | H₂O (18 Da) | Loss of water from carboxylic acid | 105 [M+H-H₂O]⁺[3] | |
| 259.1 | [C₁₉H₁₅O]⁺ | H₂O, CO (46 Da) | Sequential loss of H₂O and CO | 77 [M+H-H₂O-CO]⁺[3] | |
| 91.1 | [C₇H₇]⁺ | C₁₃H₁₀O₃ (214 Da) | Benzyl/Tropylium cation | N/A | |
| ESI- | 303.1 | [C₂₀H₁₅O₃]⁻ | - | Deprotonated Molecule [M-H]⁻ | 121 [M-H]⁻ |
| 259.1 | [C₁₉H₁₅O]⁻ | CO₂ (44 Da) | Decarboxylation of carboxylate anion | 77 [M-H-CO₂]⁻ |
Conclusion
The fragmentation pattern of this compound in ESI-MS is highly predictable and informative. In positive ion mode, the key diagnostic ions are the protonated molecule (m/z 305.1), the fragment from water loss (m/z 287.1), and the highly characteristic benzyl cation (m/z 91.1). In negative ion mode, the spectrum is expected to be dominated by the decarboxylated anion at m/z 259.1. This comprehensive guide provides researchers with the necessary framework and experimental protocols to confidently identify this compound, distinguish it from isomers, and characterize its structure in complex matrices.
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Szabó, S., et al. (2020). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. Available from: [Link]
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A Comparative Guide to 3-(4-Benzyloxyphenyl)benzoic Acid and its 4-Benzyloxy Isomer: A Structural and Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
In the fields of materials science and medicinal chemistry, positional isomerism within a molecular scaffold can dramatically alter a compound's physical properties and biological function. The biphenylcarboxylic acid framework is a quintessential example of a "privileged structure," offering a rigid yet tunable platform for rational design. This guide provides an in-depth technical comparison of two key isomers: the meta-substituted 3-(4-Benzyloxyphenyl)benzoic acid and the para-substituted 4-(4-Benzyloxyphenyl)benzoic acid.
While structurally similar, the seemingly minor shift of the carboxylic acid group from the meta to the para position imparts significant differences in molecular geometry, which in turn dictates their potential applications. This document will explore these differences through a comparative analysis of their physicochemical properties, synthetic methodologies, and functional potential, providing researchers with the critical insights needed to select the appropriate isomer for their specific application, be it in the development of novel liquid crystals or as a scaffold for targeted therapeutics.
Physicochemical Profile: The Impact of Isomeric Position
The arrangement of functional groups dictates the overall symmetry and polarity of a molecule, which directly influences its bulk properties such as melting point and solubility. The 4-benzyloxy isomer possesses a more linear, symmetrical, and rigid structure compared to the bent conformation of the 3-benzyloxy isomer. This linearity allows for more efficient packing in the crystal lattice, resulting in stronger intermolecular forces.
These structural distinctions lead to predictable differences in their physicochemical profiles, which are crucial for anticipating their behavior in various experimental settings, from reaction workups to formulation and drug delivery.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 4-(4-Benzyloxyphenyl)benzoic acid | Rationale for Difference |
| Molecular Formula | C₂₁H₁₆O₃ | C₂₁H₁₆O₃ | Identical (Isomers) |
| Molecular Weight | 316.35 g/mol | 316.35 g/mol | Identical (Isomers) |
| Predicted Melting Point | Lower | Higher | The greater symmetry of the para-isomer allows for more stable crystal lattice formation, requiring more energy to disrupt. The reported melting point of the related 4-Benzyloxybenzoic acid is a high 190°C[1]. |
| Predicted Solubility | Higher | Lower | The higher lattice energy of the para-isomer makes it more difficult to solvate, leading to lower solubility in common organic solvents compared to the less-ordered meta-isomer. Benzoic acids are generally sparingly soluble in water but soluble in alcohols[2][3]. |
| Acidity (pKa) | ~4.2 | ~4.2 | The pKa is primarily determined by the carboxylic acid group. While the electronic environment differs slightly, the distance from the benzyloxy group minimizes the inductive effect. The value is expected to be close to that of benzoic acid itself (~4.2)[2][3][4]. |
| Molecular Geometry | Bent / Angular | Linear / Rod-like | The meta-substitution (1,3) creates an angle in the biphenyl backbone, while the para-substitution (1,4) results in a more linear geometry. |
Synthetic Strategy: A Unified Approach via Suzuki-Miyaura Coupling
The most robust and versatile method for synthesizing both isomers is a two-step approach beginning with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning reaction is renowned for its reliability in forming C-C bonds between aryl rings under mild conditions and with high functional group tolerance.[7] The subsequent step involves a standard Williamson ether synthesis to introduce the benzyl group.
This strategy is self-validating as the progress of each step can be meticulously monitored by techniques like Thin-Layer Chromatography (TLC), and the purity and identity of the intermediates and final products can be unequivocally confirmed by NMR, Mass Spectrometry, and melting point analysis.
General Synthetic Scheme
The core of the synthesis involves creating the 3- or 4-(4-hydroxyphenyl)benzoic acid intermediate, which is then benzylated.
Caption: General two-step synthetic workflow for target isomers.
Detailed Experimental Protocol
This protocol describes the synthesis of the intermediate 3-(4-Hydroxyphenyl)benzoic Acid . The procedure for the 4-isomer is identical, simply substituting 3-bromobenzoic acid with 4-bromobenzoic acid.
Materials and Equipment:
-
3-Bromobenzoic acid (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and distilled water (4:1 v/v)
-
1M Hydrochloric acid (HCl)
-
Standard reflux apparatus, round-bottom flask, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure: Suzuki-Miyaura Coupling [5]
-
Setup: To a round-bottom flask, add 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add the 4:1 solvent mixture of 1,4-dioxane and water.
-
Degassing: Bubble argon or nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction's completion by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water. Carefully acidify the aqueous solution with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Purification: Filter the resulting precipitate and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 3-(4-hydroxyphenyl)benzoic acid.
Procedure: Williamson Ether Synthesis (Benzylation)
-
Setup: In a dry round-bottom flask, dissolve the purified 3-(4-hydroxyphenyl)benzoic acid (1.0 eq) and potassium carbonate (2.5 eq) in dry acetone.
-
Reagent Addition: Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The final product, this compound, can be purified by recrystallization.
Comparative Applications & Functional Insights
The distinct geometries of the meta and para isomers make them suitable for fundamentally different applications. The choice of isomer is a critical design decision that directly impacts the molecule's ability to interact with its environment in an ordered or specific manner.
Materials Science: Liquid Crystals
In materials science, rod-like (calamitic) molecules are foundational for creating thermotropic liquid crystals used in displays and optical devices.[8] The formation of ordered liquid crystal phases, such as the nematic or smectic phases, relies on the ability of molecules to self-assemble with a high degree of orientational order.[9]
-
4-(4-Benzyloxyphenyl)benzoic acid (Para-Isomer): Its linear, rod-like geometry is highly conducive to forming stable liquid crystalline phases. The rigid biphenyl core and extended structure promote the anisotropic intermolecular interactions necessary for mesophase formation. Derivatives of this scaffold are actively investigated for such properties.[10][11]
-
This compound (Meta-Isomer): The pronounced bend in its structure disrupts the long-range orientational order required for traditional calamitic liquid crystal phases. While not suitable for conventional displays, bent-core molecules are an active area of research for their potential to form unique and complex ferroelectric phases.[12]
Caption: Impact of isomer geometry on molecular self-assembly.
Drug Discovery and Medicinal Chemistry
Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15] The biphenyl scaffold allows for the precise spatial positioning of key pharmacophoric features, such as the carboxylic acid group, which often acts as a hydrogen bond donor/acceptor or a charged center to interact with biological targets like enzyme active sites or receptors.
-
Structure-Activity Relationship (SAR): The isomeric position is a critical determinant of biological activity.[6]
-
The 4-isomer presents the carboxylic acid at the terminus of a long, linear vector from the benzyloxy group. This could be ideal for probing deep, narrow binding pockets where the carboxylate needs to interact with a specific residue at the bottom of a channel.
-
The 3-isomer places the carboxylic acid at an angle relative to the main molecular axis. This "bent" structure may be perfectly complementary to L-shaped or angled binding sites, allowing for interactions that are sterically impossible for the linear para-isomer. For instance, many anti-inflammatory drugs that target enzymes like cyclooxygenases (COX) have a bent conformation to fit within the active site.[6][16]
-
Conclusion
While this compound and 4-(4-Benzyloxyphenyl)benzoic acid share the same chemical formula, their divergent three-dimensional structures render them distinct chemical entities with unique potential. The para-isomer is a prototypical linear, rigid building block, making it a prime candidate for the rational design of liquid crystals and other ordered materials. In contrast, the meta-isomer's inherent angular geometry may provide the specific conformational pre-organization required for potent and selective binding to complex biological targets.
Ultimately, the selection between these two isomers is not arbitrary but a crucial, data-driven decision. For the materials scientist, the para-isomer offers a pathway to order and anisotropy. For the medicinal chemist, the meta-isomer may hold the key to unlocking a specific, non-linear protein-ligand interaction. This guide provides the foundational framework for making that informed choice.
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Al-Hamdani, A. A. S., Al-Rawi, A. M., Ahmed, A. A., & Al-Amiery, A. A. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports, 13(1), 16905. Available from: [Link]
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Rammimger, T. U., da Silva, A. L. P., & Pilli, R. A. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622. Available from: [Link]
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Ahmed, H. A., & Al-Zahrani, S. A. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(13), 4192. Available from: [Link]
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U.S. Environmental Protection Agency (EPA). Benzoic acid, 4-(benzoyloxy)-, phenylmethyl ester - Substance Details. Available from: [Link]
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Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Bulletin of Science and Practice, 8(7), 45-64. Available from: [Link]
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Reddy, R. A., & Sadashiva, B. K. (2015). Novel biphenyl-substituted 1,2,4-oxadiazole ferroelectric liquid crystals: synthesis and characterization. Beilstein Journal of Organic Chemistry, 11, 219-227. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Benzyloxyphenyl)benzoic acid
Hazard Identification and Compound Profile
Before any disposal protocol can be established, a clear understanding of the compound's potential hazards is essential. Based on data from similar aromatic carboxylic acids, 3-(4-Benzyloxyphenyl)benzoic acid should be handled as a hazardous substance.[2][3][4] The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed.[2][4][5]
Table 1: Compound Characteristics and Potential Hazard Profile
| Property | Data / Assessment | Source(s) |
|---|---|---|
| Chemical Name | This compound | - |
| Synonyms | 4'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid | [6] |
| Molecular Formula | C₂₀H₁₆O₃ | - |
| Physical State | Solid, likely a crystalline powder. | [7][8] |
| Potential Hazards | Based on analogous compounds: • Harmful if swallowed.[2][9] • Causes skin irritation.[2][10] • Causes serious eye irritation.[2][9][10] • May cause respiratory irritation.[2][9] | [2][9][10] |
| Environmental Profile | Benzophenone-related structures can be persistent in aquatic environments and exhibit ecotoxicity.[11][12] Therefore, release into the environment must be strictly avoided.[2][13] |[2][11][12][13] |
Guiding Principle: Waste Segregation and Containment
The foundational principle for the safe disposal of this compound is that it must be treated as regulated hazardous waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[1][14][15] Most organic acids, even after neutralization, can remain toxic to aquatic life.[14] Furthermore, compounds in the benzophenone family are recognized as emerging contaminants of concern in aquatic systems due to their persistence.[11][16]
The causality behind this strict protocol is twofold:
-
Safety: Improper mixing of chemical waste can lead to dangerous reactions. Organic acids are incompatible with bases, oxidizing agents, and certain metals, which can lead to gas generation or violent reactions.[14][17]
-
Environmental Protection: The compound's low water solubility and structural characteristics suggest a potential for bioaccumulation and long-term environmental persistence.[11][12] Standard wastewater treatment plants are often not equipped to fully remove such complex organic molecules.[12]
Personal Protective Equipment (PPE) for Waste Handling
When handling any waste containing this compound, appropriate PPE is mandatory to prevent dermal contact, eye exposure, and inhalation of fine powders.[1][18]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Item Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles compliant with ANSI Z87.1 standard.[1] | Protects against splashes of solutions and airborne powder. |
| Hand Protection | Nitrile or neoprene gloves.[1] | Provides a chemical barrier to prevent skin irritation.[2][10] Gloves must be inspected before use and changed immediately upon contamination.[1] |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling large quantities of powder outside of a ventilated enclosure (e.g., fume hood, balance enclosure). An N95 respirator or higher is recommended.[1] | Minimizes the risk of inhaling irritating aerosolized particles.[2] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste streams containing this compound.
Step 1: Waste Stream Identification and Segregation
Properly segregate waste at the point of generation. Do not mix different types of waste.
-
Solid Waste: Collect unused or excess solid this compound, along with any grossly contaminated materials (e.g., weigh boats, contaminated paper towels), in a dedicated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound (e.g., from reaction workups, chromatography fractions) in a dedicated hazardous liquid waste container.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated sharps container.
-
Contaminated PPE: Lightly contaminated gloves and wipes should be double-bagged and placed in the solid hazardous waste stream.
Step 2: Container Selection and Labeling
-
Container Choice: Use only chemically compatible containers. For liquids, use glass or polyethylene bottles with secure, screw-on caps.[19] For solids, use a wide-mouth glass or plastic jar with a sealed lid. Never use food-grade containers.[19] Containers must be kept closed at all times except when adding waste.[19]
-
Labeling: This is a critical step for safety and regulatory compliance. All waste containers must be clearly labeled with:
-
The words "HAZARDOUS WASTE ".[1]
-
The full chemical name: "This compound ".
-
An accurate list of all other components in the container, including solvents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Irritant").
-
Step 3: Accumulation and Storage
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ensure waste is segregated by compatibility. Store this organic acid waste away from bases, strong oxidizing agents, and water-reactive materials.[14][19] Secondary containment (e.g., a plastic tub) is highly recommended to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA at any time.[20]
Step 4: Final Disposal
-
Once a waste container is full, or if work on the project is complete, arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[2][5][15]
-
Complete all necessary waste pickup forms as required by your institution, ensuring all chemical constituents are accurately declared.
Emergency Procedures for Spills During Disposal
Accidents can happen. A clear plan for spill management is a core component of a safe disposal protocol.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or generates significant dust, evacuate the immediate area.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as listed in Table 2, including respiratory protection if necessary.
-
Containment & Cleanup:
-
For Solid Spills: Do NOT dry sweep. Gently moisten the spilled material with a fine water spray to prevent dust from becoming airborne.[15] Carefully scoop the material into a designated hazardous waste container.[2] Alternatively, use a HEPA-filtered vacuum for cleanup.[15]
-
For Liquid Spills: Contain the spill using a chemical spill kit or absorbent material (e.g., vermiculite, sand). Work from the outside of the spill inward.
-
-
Final Steps: Place all cleanup materials (absorbents, contaminated wipes) into a sealed, labeled hazardous waste container.[20] Decontaminate the area with soap and water.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper management of waste containing this compound.
Caption: Disposal workflow for this compound waste.
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Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-Benzyloxyphenyl)benzoic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 3-(4-Benzyloxyphenyl)benzoic acid was not located. This guide is synthesized from safety protocols for structurally analogous compounds, namely 4-Benzyloxybenzoic acid, benzyl ether, and benzoic acid. It is imperative for researchers to conduct a thorough risk assessment before handling any new chemical and to consult with their institution's Environmental Health and Safety (EHS) department for site-specific protocols. This document is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to minimize risk and ensure safe operational and disposal practices.
The prudent handling of novel chemical entities is the cornerstone of successful and safe research. This compound, a compound featuring both a benzoic acid and a benzyl ether moiety, requires a comprehensive safety strategy due to its potential for irritant and harmful effects upon exposure. Based on data from similar compounds, it should be treated as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[1][2][3][4][5][6]
Section 1: Immediate Safety and Personal Protective Equipment (PPE)
The primary routes of exposure to this compound as a solid are inhalation of dust particles, dermal contact, and accidental ingestion. A multi-layered PPE strategy is therefore non-negotiable.
Core PPE Requirements
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must comply with ANSI Z87.1 (US) or EN 166 (EU) standards.[7] | To prevent contact with airborne particles and accidental splashes which may cause serious eye irritation.[1][2][3][4][6] |
| Face Shield | To be worn over safety goggles. | Recommended for procedures with a high risk of splashing or dust generation, such as weighing or transferring large quantities.[8] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. A minimum thickness of 0.11 mm is suggested for splash protection.[9] | To prevent skin contact, which can cause irritation.[1][2][3][4][6] Double gloving is advised when handling the pure solid. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. | To protect skin and personal clothing from contamination.[7] |
| Full-Length Pants and Closed-Toe Shoes | Impermeable, closed-toe and heel shoes are mandatory. | To ensure no skin on the lower body is exposed to potential spills.[7] | |
| Respiratory Protection | N95 Respirator or Higher | Use requires prior medical evaluation and fit testing. | To be used when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable.[10] |
The Logic of Layered Protection
The selection of PPE is not merely a checklist; it's a dynamic risk mitigation strategy. For instance, while safety goggles offer primary eye protection, a face shield provides a secondary barrier against widespread splashes. Similarly, double-gloving significantly reduces the risk of exposure from a single point of failure in the glove material. The causality is clear: multiple, redundant layers of protection are essential when dealing with potentially hazardous, uncharacterized compounds.
Section 2: Operational Plan: From Receipt to Disposal
A systematic workflow is critical to containing the chemical and minimizing exposure at every step.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The container must be kept tightly closed.[1]
Handling and Weighing Protocol
Handling powdered chemicals requires specific measures to prevent the generation and inhalation of dust.
-
Designated Area: All handling of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure to keep airborne concentrations low.[7][10]
-
Dispensing: Use a spatula or other appropriate tool to carefully transfer the solid. Avoid pouring the powder, which can create dust clouds.
-
Static Control: In dry environments, static electricity can cause powder to disperse. The use of an anti-static gun may be beneficial.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[1][11]
Experimental Workflow Diagram
The following diagram illustrates the critical control points in the handling workflow for this compound.
Caption: Workflow for handling this compound.
Section 3: Emergency Procedures and Disposal Plan
Preparedness for accidental exposure is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10] |
| Skin Contact | Remove contaminated clothing immediately.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the individual to fresh air immediately.[10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[10] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention. |
Spill Management
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[10]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[12] Avoid creating dust.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal Plan
Improper disposal of chemical waste poses a significant threat to the environment and public health.
-
Waste Segregation:
-
Solid Waste: Collect excess solid this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[6][7]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Institutional Procedures: Adhere strictly to your institution's specific guidelines for hazardous waste pickup and disposal.[9]
Decontamination Protocol
All glassware and equipment that have come into contact with this compound should be decontaminated. A thorough rinse with an appropriate solvent, followed by washing with soap and water, is generally effective. The solvent rinse should be collected as hazardous liquid waste.
Section 4: The Trustworthiness of Self-Validating Protocols
The procedures outlined in this guide form a self-validating system. For instance, working within a fume hood (an engineering control) is backed up by the use of a respirator (a personal control). Should one layer of protection fail, another is in place to mitigate the risk. This redundancy is the hallmark of a trustworthy safety protocol. By understanding the "why" behind each step—the irritant nature of the compound necessitating barrier protection, its powdered form requiring dust mitigation—researchers can internalize these practices, fostering a culture of safety that extends beyond a single chemical or protocol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
